Kanosamine hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206351 | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57649-10-2 | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanosamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANOSAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kanosamine Hydrochloride: A Technical Guide on its Antifungal Mechanism of Action on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kanosamine, an aminodeoxy sugar antibiotic, demonstrates significant antifungal activity by targeting the integrity of the fungal cell wall. This technical guide delineates the molecular mechanism of action of kanosamine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways. Kanosamine is actively transported into fungal cells and, following intracellular phosphorylation, competitively inhibits a critical enzyme in the hexosamine biosynthetic pathway. This inhibition disrupts the synthesis of essential cell wall components, leading to morphological abnormalities and fungal growth inhibition. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Core Mechanism of Action
Kanosamine's antifungal effect is initiated by its transport into the fungal cytoplasm via the glucose transport system[1][2][3]. Once inside the cell, it undergoes phosphorylation to form kanosamine-6-phosphate[1][2][3]. This phosphorylated derivative is the active form of the molecule.
Kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase)[1][2]. This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a crucial step in the hexosamine biosynthetic pathway. The inhibition is competitive with respect to D-fructose-6-phosphate and non-competitive with respect to L-glutamine[1][2].
The inhibition of GlcN-6-P synthase disrupts the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of major fungal cell wall components, including chitin (B13524) and mannoproteins[2][4]. The subsequent depletion of these essential polymers weakens the cell wall, leading to profound morphological changes, including the inhibition of septum formation and cell agglutination[1][2][3]. Notably, kanosamine-6-phosphate does not inhibit the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase[1][2].
Quantitative Data
The antifungal activity of kanosamine and the inhibitory action of its phosphorylated form have been quantified in various studies. The following tables summarize the key data.
Table 1: Inhibitory Constants of Kanosamine-6-Phosphate against Glucosamine-6-Phosphate Synthase.
| Parameter | Substrate | Value | Fungal Species |
|---|---|---|---|
| Ki | D-fructose-6-phosphate | 5.9 mM | Candida albicans |
| Inhibition Type | D-fructose-6-phosphate | Competitive | Candida albicans |
| Ki | L-glutamine | 21 mM | Candida albicans |
| Inhibition Type | L-glutamine | Non-competitive | Candida albicans |
| IC50 | - | 9.8 mM | Candida albicans |
Data sourced from Janiak & Milewski (2001)[2].
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal and Oomycete Species.
| Organism | MIC (µg/mL) |
|---|---|
| Phytophthora medicaginis M2913 | 25 |
| Aphanomyces euteiches WI-98 | 60 |
Data sourced from TargetMol[5].
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the microplate broth dilution method as described by the National Committee for Clinical Laboratory Standards (NCCLS)[2].
Protocol:
-
Media Preparation: Prepare RPMI 1640 medium buffered with 3-[N-morpholino]propanesulphonic acid (MOPS) to pH 7.0[2].
-
Inoculum Preparation: Grow the fungal strain in a suitable broth medium to the mid-logarithmic phase. Adjust the cell density to the desired concentration (e.g., 0.5 x 103 to 2.5 x 103 cells/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the buffered RPMI 1640 medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth[2].
Enzymatic Phosphorylation of Kanosamine
To study the inhibitory effects of the active metabolite, kanosamine must first be phosphorylated.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 60 mM MgCl2, 0.3 mM EDTA, adenosine (B11128) 5'-triphosphate (ATP), and kanosamine[2].
-
Enzyme Addition: Add yeast hexokinase to the reaction mixture[2].
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 30°C) for a sufficient duration to allow for near-quantitative conversion to kanosamine-6-phosphate.
-
Purification: The resulting kanosamine-6-phosphate can be purified using appropriate chromatographic techniques.
Glucosamine-6-Phosphate Synthase Inhibition Assay
This assay is used to determine the inhibitory effect of kanosamine-6-phosphate on the target enzyme.
Protocol:
-
Enzyme Preparation: Prepare a crude extract or purified GlcN-6-P synthase from the fungal species of interest.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, substrates (D-fructose-6-phosphate and L-glutamine), and the enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of kanosamine-6-phosphate to the reaction mixtures.
-
Incubation: Incubate the reactions at an optimal temperature for a defined period.
-
Quantification of Product: Measure the amount of glucosamine-6-phosphate formed. This can be done using various methods, such as a colorimetric assay.
-
Data Analysis: Determine the percentage of enzyme inhibition at each concentration of kanosamine-6-phosphate and calculate the IC50 and Ki values.
Conclusion
This compound exhibits a targeted and effective mechanism of action against fungal pathogens by disrupting the biosynthesis of essential cell wall components. Its uptake through the glucose transport system and subsequent intracellular activation to an inhibitor of glucosamine-6-phosphate synthase highlight a promising strategy for antifungal drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of kanosamine and its derivatives as potential therapeutic agents. The specificity of its target within the fungal cell wall biosynthetic pathway underscores its potential for selective toxicity, a desirable characteristic for any antimicrobial agent.
References
The Origin of Kanosamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanosamine, a naturally occurring aminosugar, has garnered significant interest for its antibiotic and antifungal properties. This technical guide provides an in-depth exploration of the origin of its stable hydrochloride salt, from its initial discovery to its biosynthesis and isolation. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for the scientific community.
Introduction
Kanosamine, systematically known as 3-amino-3-deoxy-D-glucose, was first identified as a hydrolysis product of the aminoglycoside antibiotic kanamycin.[1] It was later isolated from the culture broths of various bacteria, most notably Bacillus pumilus (formerly Bacillus aminoglycosidus) and Bacillus cereus.[1] As a free base, Kanosamine can be unstable for long-term storage and use in pharmaceutical formulations. The hydrochloride salt offers enhanced stability and solubility, making it the preferred form for research and development. This document outlines the biosynthetic origins of Kanosamine and the subsequent procedures for its isolation and conversion to Kanosamine hydrochloride.
Biosynthesis of Kanosamine
Kanosamine is synthesized in microorganisms through two primary, distinct pathways, depending on the organism.
UDP-Glucose Pathway in Amycolatopsis mediterranei
In the rifamycin-producing bacterium Amycolatopsis mediterranei, the biosynthesis of Kanosamine initiates from UDP-glucose. This pathway is an integral part of the larger aminoshikimate pathway.
Caption: Biosynthesis of Kanosamine from UDP-Glucose in A. mediterranei.
Glucose-6-Phosphate Pathway in Bacillus Species
Several Bacillus species, including B. subtilis and B. cereus, utilize a more direct, three-step enzymatic pathway starting from the central metabolite glucose-6-phosphate.[2] This pathway is encoded by the kab operon in B. cereus and the homologous ntd operon in B. subtilis.
Caption: Biosynthesis of Kanosamine from Glucose-6-Phosphate in Bacillus species.
Physicochemical Properties of this compound
The hydrochloride salt of Kanosamine is typically a white to off-white crystalline solid. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [3][4] |
| Molecular Weight | 215.63 g/mol | [4][5] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥96% | [5] |
| Solubility in DMSO | ~25 mg/mL | [4] |
| Solubility in Ethanol (B145695) | ~5 mg/mL | [4] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3][4] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥4 years at -20°C | [3] |
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and conversion of Kanosamine to its hydrochloride salt, primarily based on the procedures described for Bacillus cereus UW85.[6][7]
Fermentation of Bacillus cereus for Kanosamine Production
-
Inoculum Preparation: A single colony of Bacillus cereus UW85 is used to inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL flask. The culture is incubated at 28°C with shaking at 200 rpm for 24 hours.
-
Production Culture: The seed culture is used to inoculate 1 L of TSB in a 2.8 L flask. The production culture is incubated at 28°C with shaking at 200 rpm for 48-72 hours. Kanosamine production is often maximal as the culture enters the stationary phase and sporulation begins.[6][7]
Isolation and Purification of Kanosamine
The following workflow outlines the purification of Kanosamine from the fermentation broth.
Caption: Workflow for the isolation and purification of Kanosamine.
Conversion of Kanosamine to this compound
-
Dissolution: The purified, lyophilized Kanosamine free base is dissolved in a minimal amount of anhydrous ethanol.
-
Acidification: The solution is cooled in an ice bath. A solution of hydrogen chloride in anhydrous ethanol (ethanolic HCl) is added dropwise with stirring until the pH of the solution is approximately 3-4.
-
Precipitation: The this compound will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent such as diethyl ether.
-
Isolation and Drying: The precipitate is collected by vacuum filtration, washed with cold anhydrous ethanol and then diethyl ether. The resulting white crystalline solid is dried under vacuum to yield pure this compound.
Characterization of Kanosamine
The structure of the isolated Kanosamine can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]
-
Mass Spectrometry: The electrospray ionization mass spectrum of Kanosamine is expected to show a prominent peak at m/z 180.0, corresponding to the protonated molecule [M+H]⁺.[6]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum in D₂O will show characteristic signals for the sugar protons, typically in the range of 3.20 to 4.00 ppm. Anomeric protons will appear as doublets at approximately 5.28 ppm (α-anomer) and 4.73 ppm (β-anomer).[6]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in D₂O is expected to show 12 distinct signals for the two anomers, with key resonances for the carbon bearing the amino group appearing at approximately 57.7 and 60.5 ppm.[6]
Conclusion
This compound is a stable and soluble form of the bioactive aminosugar Kanosamine. Its origin lies in the microbial biosynthesis from common sugar precursors, followed by a multi-step purification and a final conversion to the hydrochloride salt. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation and application of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 7. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanosamine Hydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanosamine, a naturally occurring aminosugar, has garnered significant interest as an antibiotic with a unique mechanism of action. This technical guide provides an in-depth exploration of the discovery, history, and biochemical activity of its hydrochloride salt. It details the compound's origins, its inhibitory effects on microbial cell wall synthesis, and the specific enzymatic interactions that underpin its antimicrobial properties. This document consolidates key quantitative data, outlines experimental methodologies for its characterization, and presents visual representations of its biochemical pathways to serve as a comprehensive resource for the scientific community.
Introduction
Kanosamine, chemically known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic.[1] Its hydrochloride salt is the common form used in research. The compound is a structural isomer of glucosamine (B1671600) and plays a crucial role as a building block in the biosynthesis of some aminoglycoside antibiotics, such as kanamycin.[2][3] Kanosamine exhibits inhibitory activity against a range of microorganisms, including plant-pathogenic oomycetes, certain fungi, and some bacterial species.[4][5] Its primary mechanism of action involves the disruption of cell wall biosynthesis, making it a subject of interest for the development of novel antimicrobial agents.[1]
Discovery and History
The discovery of kanosamine is multi-faceted, with its initial identification as a constituent of a larger antibiotic complex and subsequent recognition as a standalone natural product.
-
Initial Identification: Kanosamine was first isolated as a product of the acid hydrolysis of the antibiotic kanamycin.[6] Kanamycin itself was discovered in the 1950s from the bacterium Streptomyces kanamyceticus.
-
Natural Product Discovery: Subsequently, kanosamine was identified as a naturally occurring antibiotic produced by Bacillus aminoglucosidicus.[6] It has also been found to be produced by other bacteria, including Streptomyces lansus and Bacillus cereus UW85.[7][8] The production of kanosamine by B. cereus UW85 has been shown to be enhanced by the presence of ferric iron and suppressed by phosphate (B84403).[7][9]
Physicochemical Properties
Kanosamine hydrochloride is a white, hygroscopic powder.[10] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 57649-10-2 |
| Molecular Formula | C₆H₁₄ClNO₅ |
| Molecular Weight | 215.63 g/mol |
| Alternate Names | 3-Amino-3-deoxy-D-glucose hydrochloride, 3-Glucosamine hydrochloride |
| Purity | ≥96% |
Table 1: Physicochemical Properties of this compound. [1][11]
Mechanism of Antimicrobial Action
Kanosamine's antimicrobial activity stems from its ability to inhibit the biosynthesis of essential cell wall components in susceptible organisms. The key steps in its mechanism of action are detailed below and illustrated in the accompanying diagram.
-
Cellular Uptake: Kanosamine is transported into the microbial cell via the glucose transport system.[6]
-
Intracellular Phosphorylation: Once inside the cell, kanosamine is phosphorylated by hexokinase to form kanosamine-6-phosphate.[6]
-
Enzyme Inhibition: Kanosamine-6-phosphate acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (glucosamine-6-phosphate synthase or GlcN-6-P synthase).[1][6] This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a crucial precursor for the synthesis of UDP-N-acetylglucosamine, which is essential for the formation of chitin (B13524) and other cell wall polysaccharides.[6]
-
Inhibition Specificity: The inhibition is competitive with respect to D-fructose-6-phosphate and non-competitive with respect to L-glutamine.[6] Kanosamine-6-phosphate does not inhibit the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase.[6]
The inhibition of GlcN-6-P synthase leads to a depletion of the building blocks necessary for cell wall synthesis, resulting in profound morphological changes, inhibition of septum formation, and cell agglutination in fungi like Candida albicans.[6]
Biosynthesis
The biosynthesis of kanosamine varies among different bacterial species. Two primary pathways have been identified:
-
From UDP-glucose: In some bacteria, the pathway starts from UDP-glucose.
-
From Glucose-6-phosphate: In Bacillus subtilis and Bacillus cereus, a three-step pathway starting from glucose-6-phosphate is encoded by the ntdABC and kabABC gene clusters, respectively.[3][12]
The pathway in Bacillus species involves the following enzymatic steps:
-
KabC/NtdC: A dehydrogenase that oxidizes glucose-6-phosphate.[12]
-
KabA/NtdA: An aminotransferase that converts the intermediate to kanosamine-6-phosphate.[12]
-
KabB/NtdB: A phosphatase that removes the phosphate group to yield kanosamine.[12]
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound has been quantified against various microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants.
| Organism | MIC (µg/mL) |
| Phytophthora medicaginis M2913 | 25 |
| Aphanomyces euteiches WI-98 | 60 |
| Staphylococcus aureus | 400 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Kanosamine. [4][5]
| Enzyme | Substrate | Inhibition Type | Kᵢ (mM) |
| Glucosamine-6-Phosphate Synthase | D-fructose-6-phosphate | Competitive | 5.9 |
| Glucosamine-6-Phosphate Synthase | L-glutamine | Non-competitive | 21 |
Table 3: Inhibition Constants (Kᵢ) of Kanosamine-6-Phosphate. [6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on standard methodologies for determining the MIC of an antimicrobial agent.
-
Preparation of Kanosamine Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer.
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Glucosamine-6-Phosphate Synthase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of kanosamine-6-phosphate on GlcN-6-P synthase.
-
Enzyme Preparation: Purify GlcN-6-P synthase from a suitable source (e.g., Candida albicans).
-
Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), D-fructose-6-phosphate, L-glutamine, and the purified enzyme.
-
Inhibitor Addition: Add varying concentrations of kanosamine-6-phosphate to the reaction mixtures. Include a control reaction without the inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., L-glutamine). Incubate the mixture at an optimal temperature for a defined period.
-
Reaction Termination and Detection: Stop the reaction (e.g., by boiling) and measure the amount of product formed (glucosamine-6-phosphate) using a suitable colorimetric or chromatographic method.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. To determine the inhibition type and Kᵢ value, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or other suitable plots.
Conclusion
This compound is a well-characterized aminosugar antibiotic with a defined mechanism of action targeting a crucial enzyme in the microbial cell wall biosynthesis pathway. Its discovery and history highlight the importance of natural products in drug discovery. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research. This includes the exploration of its potential as a lead compound for the development of new antifungal and antibacterial agents, particularly in an era of growing antimicrobial resistance. The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥97.0% (TLC) | 57649-10-2 [sigmaaldrich.com]
- 3. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kanosamine | C6H13NO5 | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
The Biosynthesis of Kanosamine in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanosamine, a 3-amino-3-deoxy-D-glucose, is an aminosugar of significant interest due to its inherent antibiotic properties and its role as a precursor in the biosynthesis of several complex secondary metabolites, including the kanamycin (B1662678) family of antibiotics. This technical guide provides an in-depth exploration of the biosynthesis of kanosamine in the genus Streptomyces, a group of bacteria renowned for their prolific production of bioactive compounds. This document outlines the primary biosynthetic route to kanosamine in Streptomyces, which proceeds via a UDP-glucose intermediate. While a second pathway originating from glucose-6-phosphate has been well-characterized in Bacillus species, the UDP-glucose pathway is the recognized route in Streptomyces and related actinomycetes like Amycolatopsis mediterranei. This guide details the enzymatic steps, presents available quantitative data, describes relevant experimental protocols, and provides visualizations of the pathway and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction: Two Paths to a Bioactive Aminosugar
The biosynthesis of kanosamine in bacteria is primarily understood to occur via two distinct metabolic pathways, differing in their initial precursor molecules.
-
The Glucose-6-Phosphate Pathway: This pathway has been extensively studied and characterized in Bacillus subtilis and Bacillus cereus.[1][2][3] It involves a three-step enzymatic conversion of glucose-6-phosphate to kanosamine.[1][2][3]
-
The UDP-Glucose Pathway: This is the best-described pathway for kanosamine production in actinomycetes, including Streptomyces kanamyceticus and Amycolatopsis mediterranei.[1][4] This pathway commences with the activation of glucose to UDP-glucose.
This guide will focus on the UDP-glucose pathway , as it is the relevant route for kanosamine biosynthesis in Streptomyces. Due to the limited detailed research on this pathway specifically within Streptomyces, this guide will draw upon the well-characterized homologous pathway from Amycolatopsis mediterranei as a model system.
The Core Biosynthetic Pathway from UDP-Glucose
The biosynthesis of kanosamine from UDP-glucose in actinomycetes is a multi-step enzymatic process. The key enzymes are often found encoded within the gene clusters responsible for the production of larger antibiotics that incorporate kanosamine. For instance, in Amycolatopsis mediterranei, the enzymes are part of the rifamycin (B1679328) biosynthetic cluster.[5] A similar pathway is proposed for Streptomyces kanamyceticus.[1]
The core pathway involves the following transformations:
-
Oxidation: The pathway is initiated by the NAD+-dependent oxidation of UDP-glucose at the C-3' position to yield UDP-3-keto-glucose. This reaction is catalyzed by a UDP-glucose dehydrogenase.
-
Transamination: Subsequently, an aminotransferase facilitates the transfer of an amino group from a donor, typically L-glutamate, to the C-3' position of UDP-3-keto-glucose, forming UDP-3-amino-3-deoxy-D-glucose (UDP-kanosamine).
-
Hydrolysis/Phosphatase Activity: The final step to liberate free kanosamine involves the removal of the UDP moiety. This can be achieved through the action of a phosphatase that hydrolyzes the phosphodiester bond.
In some contexts, the pathway may proceed with a kinase acting on kanosamine to form kanosamine-6-phosphate, which can then be utilized in other metabolic routes.[5]
Enzymes of the UDP-Glucose Pathway
The following table summarizes the key enzymes involved in the UDP-glucose dependent kanosamine biosynthesis, primarily based on the nomenclature from the rifamycin biosynthetic cluster in Amycolatopsis mediterranei.
| Enzyme | Gene (example) | Function |
| UDP-glucose Dehydrogenase | rifL | Catalyzes the oxidation of UDP-glucose to UDP-3-keto-D-glucose.[5] |
| UDP-3-keto-D-glucose Transaminase | rifK | Catalyzes the transamination of UDP-3-keto-D-glucose to form UDP-kanosamine.[5] |
| UDP-kanosamine Phosphatase | rifM | Catalyzes the hydrolysis of UDP-kanosamine to produce kanosamine.[5] |
| Kanosamine Kinase | rifN | Catalyzes the phosphorylation of kanosamine to kanosamine-6-phosphate.[5] |
Quantitative Data
Detailed kinetic data for the enzymes of the UDP-glucose pathway for kanosamine biosynthesis in Streptomyces is not extensively available in the current literature. The following table presents the available kinetic parameters for the homologous enzymes from related pathways and organisms to provide a comparative context.
Table 1: Enzyme Kinetic Data
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| RifN (Kanosamine Kinase) | Amycolatopsis mediterranei | Kanosamine | 230 | 0.05 | SABIO-RK ID: 60783 |
| RifN (Kanosamine Kinase) | Amycolatopsis mediterranei | ATP | 200 | 0.05 | SABIO-RK ID: 60783 |
| KabA (Aminotransferase) | Bacillus cereus | 3-oxo-glucose-6-phosphate | 1.4 | 1.6 | [2] |
| KabB (Phosphatase) | Bacillus cereus | Kanosamine-6-phosphate | 130 | 0.23 | [2] |
| KabC (Dehydrogenase) | Bacillus cereus | Glucose-6-phosphate | 1100 | 0.0003 | [2] |
Note: The kinetic data for KabA, KabB, and KabC are from the glucose-6-phosphate pathway in Bacillus cereus and are provided for illustrative purposes to indicate the types of quantitative data required for a full pathway characterization.
Table 2: Kanosamine Production Titers
| Organism | Pathway | Titer (g/L) | Molar Yield (mol/mol) | Reference |
| Bacillus pumilus ATCC 21143 | Glucose-6-Phosphate | up to 20 | 28% from glucose | [1] |
| Bacillus cereus UW85 | Glucose-6-Phosphate | 2.2 | Not reported | [6] |
Mandatory Visualizations
Biosynthesis Pathway Diagram
Caption: The UDP-glucose dependent biosynthesis pathway of Kanosamine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the elucidation of a biosynthetic pathway.
Experimental Protocols
Heterologous Expression of the Kanosamine Biosynthetic Gene Cluster
This protocol describes the general steps for expressing a putative kanosamine biosynthetic gene cluster from a Streptomyces species in a heterologous host.
-
Vector Construction:
-
The identified biosynthetic gene cluster is amplified from the genomic DNA of the producer Streptomyces strain using high-fidelity PCR.
-
The amplified gene cluster is cloned into a suitable expression vector, such as an integrating plasmid (e.g., pSET152-based) or a high-copy number plasmid (e.g., pIJ10257-based) for Streptomyces hosts, or a standard expression vector for E. coli. The choice of vector and promoter is critical for achieving good expression levels.
-
-
Host Transformation:
-
The constructed plasmid is introduced into a suitable heterologous host. For Streptomyces, protoplast transformation or intergeneric conjugation from E. coli are common methods. Streptomyces coelicolor M1152 or other engineered "clean" strains are often used as hosts.
-
For E. coli, standard chemical transformation or electroporation is used.
-
-
Cultivation and Induction:
-
The recombinant host strain is cultivated in an appropriate production medium.
-
If an inducible promoter is used, gene expression is induced at a suitable cell density by the addition of the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter in Streptomyces).
-
-
Metabolite Extraction and Analysis:
-
After a suitable incubation period, the culture broth and mycelium are harvested.
-
Metabolites are extracted using an appropriate solvent (e.g., ethyl acetate, butanol).
-
The extracts are analyzed for the presence of kanosamine using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
In Vitro Enzyme Assays
This protocol outlines a general procedure for assaying the activity of the enzymes involved in the UDP-glucose pathway.
-
Enzyme Purification:
-
The gene encoding the enzyme of interest (e.g., rifL, rifK, rifM) is cloned into an expression vector with a purification tag (e.g., His-tag).
-
The protein is overexpressed in a suitable host (typically E. coli) and purified to homogeneity using affinity chromatography followed by size-exclusion chromatography.
-
-
Enzyme Activity Assay (Example: UDP-glucose Dehydrogenase - RifL):
-
The assay mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate UDP-glucose, and the cofactor NAD+.
-
The reaction is initiated by the addition of the purified RifL enzyme.
-
The progress of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
-
Enzyme Activity Assay (Example: Aminotransferase - RifK):
-
The activity of the aminotransferase can be monitored by coupling the reaction to a dehydrogenase that uses the product 2-oxoglutarate. The consumption of NADH in the coupled reaction is monitored at 340 nm.
-
Alternatively, the formation of the product UDP-kanosamine can be monitored directly by HPLC-MS.
-
Gene Knockout and Complementation
This protocol describes the generation of a gene knockout mutant to confirm the role of a specific gene in kanosamine biosynthesis.
-
Construction of the Knockout Cassette:
-
A disruption cassette is constructed containing a resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene.
-
-
Transformation and Selection:
-
The knockout cassette is introduced into the wild-type Streptomyces strain via protoplast transformation or conjugation.
-
Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Mutants are selected based on the acquired resistance and confirmed by PCR and Southern blot analysis.
-
-
Phenotypic Analysis:
-
The knockout mutant is cultivated under production conditions, and the culture extracts are analyzed for the absence of kanosamine production.
-
-
Complementation:
-
To confirm that the observed phenotype is due to the gene knockout, a copy of the wild-type gene is reintroduced into the mutant on an integrative plasmid.
-
Restoration of kanosamine production in the complemented strain confirms the function of the gene.
-
Regulation of Kanosamine Biosynthesis in Streptomyces
The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While specific regulatory mechanisms for kanosamine biosynthesis in Streptomyces are not well-documented, general principles of antibiotic regulation in this genus likely apply.
-
Cluster-Situated Regulators (CSRs): Biosynthetic gene clusters for antibiotics in Streptomyces often contain one or more regulatory genes within the cluster. These CSRs can act as activators or repressors of the biosynthetic genes in response to various signals.
-
Pleiotropic Regulators: Global regulatory proteins that respond to nutritional and physiological signals (e.g., nutrient limitation, quorum sensing) also play a crucial role in controlling the onset of secondary metabolism.
-
Feedback Regulation: The final product or an intermediate of the biosynthetic pathway can sometimes act as a signaling molecule to regulate its own biosynthesis, either through feedback inhibition of an enzyme or by modulating the activity of a regulatory protein.
Further research is required to elucidate the specific regulatory networks governing kanosamine biosynthesis in Streptomyces.
Conclusion and Future Perspectives
The biosynthesis of kanosamine in Streptomyces proceeds via a UDP-glucose dependent pathway, which, while identified, remains less characterized than the alternative glucose-6-phosphate pathway in Bacillus. This guide has synthesized the current understanding of this pathway, drawing on data from the homologous system in Amycolatopsis mediterranei. There is a clear need for further research to fully elucidate the enzymatic mechanisms, kinetics, and regulation of kanosamine biosynthesis specifically in Streptomyces. Such knowledge will be invaluable for the rational engineering of Streptomyces strains for improved production of kanosamine and its downstream antibiotic derivatives, ultimately benefiting the fields of drug discovery and development. The application of modern synthetic biology and metabolic engineering tools, guided by the experimental approaches outlined in this guide, will undoubtedly accelerate progress in this important area of natural product biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germ AI | Amycolatopsis mediterranei [germai.app]
- 4. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanosamine Hydrochloride (CAS: 57649-10-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminoglycoside antibiotic naturally produced by various microorganisms, including species of Streptomyces and Bacillus.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and mechanism of action of its hydrochloride salt, Kanosamine hydrochloride (CAS: 57649-10-2). Detailed experimental protocols for its biological evaluation and a summary of its production are also presented to support its application in research and drug development.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[3] It is known to be hygroscopic and should be stored under appropriate conditions to maintain its stability.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57649-10-2 | [1][5] |
| Molecular Formula | C₆H₁₃NO₅ • HCl | [1][5] |
| Molecular Weight | 215.6 g/mol | [1][5][6] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 86-93°C, 140-143°C | [3] |
| Solubility | DMSO: ~25 mg/mLDMF: ~25 mg/mLEthanol: ~5 mg/mLPBS (pH 7.2): ~10 mg/mLMethanol: Slightly solubleWater: Slightly soluble | [1][5][6][7] |
| Storage | -20°C | [5][8] |
| Stability | ≥ 4 years at -20°C | [1][5] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily as an antibiotic and antifungal agent.[8] It is particularly effective against plant-pathogenic oomycetes and certain fungi and has also shown inhibitory activity against some bacterial species.[1]
The primary mechanism of action of kanosamine involves the inhibition of cell wall biosynthesis.[9][10] Upon transport into the cell, which is facilitated by the glucose transport system, kanosamine is phosphorylated to kanosamine-6-phosphate.[9][11] This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[9][11] This pathway is responsible for the production of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[11] By inhibiting this enzyme, kanosamine effectively disrupts the formation of the cell wall, leading to morphological changes, inhibition of septum formation, and cell agglutination in susceptible organisms.[9][11]
dot
Caption: Intracellular activation and inhibitory pathway of Kanosamine.
Experimental Protocols
Production and Purification of Kanosamine
Kanosamine can be produced through fermentation by Bacillus cereus UW85.[10][12][13] The following is a general outline of the production and purification process based on published literature.
Experimental Workflow: Kanosamine Production and Purification dot
Caption: General workflow for Kanosamine production and purification.
Methodology:
-
Fermentation: Bacillus cereus UW85 is cultured in a suitable medium, such as half-strength Trypticase Soy Broth (TSB). Kanosamine accumulation in the culture supernatant is typically maximal at the point of sporulation.[10]
-
Harvesting: The culture is centrifuged to pellet the bacterial cells, and the supernatant containing kanosamine is collected.
-
Purification: The supernatant is subjected to cation exchange chromatography. For instance, Amberlite IRC50 resin can be used to bind kanosamine.
-
Elution: The bound kanosamine is then eluted from the column using an acidic solution, such as 40 mM hydrochloric acid.[11]
-
Lyophilization: The eluate containing the purified this compound is lyophilized to obtain a solid powder.[11]
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against fungal isolates can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.
Methodology:
-
Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A cell suspension is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Kanosamine Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be assessed by determining the MIC using broth microdilution or agar diffusion methods.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Kanosamine Dilutions: Serial dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration that prevents visible bacterial growth.
Glucosamine-6-Phosphate Synthase Inhibition Assay
The inhibitory activity of kanosamine-6-phosphate on GlcN-6-P synthase can be determined by measuring the enzyme's activity in the presence of the inhibitor.
Methodology:
-
Enzyme and Substrates: Purified GlcN-6-P synthase is used. The substrates are D-fructose-6-phosphate and L-glutamine.
-
Inhibitor: Kanosamine is first phosphorylated to kanosamine-6-phosphate for use in the assay, as kanosamine itself does not inhibit the enzyme.
-
Assay Procedure: The reaction mixture typically contains a buffer, the enzyme, substrates, and varying concentrations of kanosamine-6-phosphate. The reaction is initiated by the addition of one of the substrates.
-
Detection of Product: The formation of D-glucosamine-6-phosphate can be measured using various methods, including enzyme-coupled assays where the product is converted to a detectable molecule, or by direct quantification using techniques like MALDI-TOF mass spectrometry.[1][8]
-
Kinetic Analysis: To determine the inhibition constant (Ki), the initial reaction rates are measured at different substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.[14] For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Relationship for Ki Determination dot
Caption: Logical flow for determining the inhibition constant (Ki).
Conclusion
This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial pathway in the biosynthesis of bacterial and fungal cell walls. This technical guide provides a solid foundation of its properties and the methodologies required for its study. The detailed information on its physicochemical characteristics, biological activity, and experimental protocols is intended to facilitate further research and development of kanosamine and its derivatives as potential therapeutic agents.
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. cdn.graphpad.com [cdn.graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 10. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Structural Elucidation of 3-amino-3-deoxy-D-glucose Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 3-amino-3-deoxy-D-glucose hydrochloride, also known as Kanosamine hydrochloride. This amino sugar is a crucial building block in the synthesis of various natural products and pharmaceutically active compounds. A thorough understanding of its structural characteristics is paramount for its application in research and drug development.
Physicochemical Properties
3-amino-3-deoxy-D-glucose hydrochloride is a synthetic compound that has garnered interest for its biological activities, including the inhibition of glucose efflux from cells.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57649-10-2 | [1][2] |
| Molecular Formula | C₆H₁₃NO₅·HCl | [1] |
| Molecular Weight | 215.63 g/mol | [1][2] |
| Synonyms | This compound, D-Kanosamine hydrochloride | [1][2] |
Crystallographic Analysis
As of the latest literature review, a definitive crystal structure for 3-amino-3-deoxy-D-glucose hydrochloride has not been publicly reported. However, crystallographic data for derivatives of 3-amino-3-deoxy-D-glucose provide valuable insights into the likely conformation and bonding of the core structure. For illustrative purposes, the crystallographic data for 3-Deoxy-3-(p-fluorine-phenylamino)-1,2-O-isopropylidene-α-D-ribofuranose, a related derivative, is presented below. It is crucial to note that these parameters do not represent 3-amino-3-deoxy-D-glucose hydrochloride itself.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.0403(14) |
| b (Å) | 6.7780(4) |
| c (Å) | 14.932(3) |
| β (°) ** | 94.74(3) |
| Volume (ų) | 710.1(2) |
| Z | 2 |
| Calculated Density (g/cm³) ** | 1.325 |
Data for 3-Deoxy-3-(p-fluorine-phenylamino)-1,2-O-isopropylidene-α-D-ribofuranose, a derivative of 3-amino-3-deoxy-D-glucose.
Experimental Protocol: X-ray Crystallography (General)
The determination of a crystal structure for a small molecule like 3-amino-3-deoxy-D-glucose hydrochloride would typically follow this protocol:
-
Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture (e.g., ethanol, methanol, water) using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using least-squares methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in D₂O)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.3-5.5 (α-anomer), ~4.7-4.9 (β-anomer) | d | ~3-4 (α), ~8-9 (β) |
| H-2 | ~3.3-3.6 | dd | |
| H-3 | ~3.1-3.4 | t | |
| H-4 | ~3.5-3.8 | t | |
| H-5 | ~3.9-4.2 | m | |
| H-6a | ~3.8-4.0 | dd | |
| H-6b | ~3.7-3.9 | dd |
Expected ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~92-94 (α-anomer), ~96-98 (β-anomer) |
| C-2 | ~55-58 |
| C-3 | ~52-55 |
| C-4 | ~68-71 |
| C-5 | ~72-75 |
| C-6 | ~60-63 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of 3-amino-3-deoxy-D-glucose hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, baseline correction). The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign the signals to the specific protons and carbons in the molecule.
Synthesis and Purification
A plausible synthetic route to 3-amino-3-deoxy-D-glucose hydrochloride can be adapted from established methods for the synthesis of amino sugars. A general workflow is outlined below.
Experimental Protocol: Synthesis and Purification (General)
-
Starting Material: A common starting material is a protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone.
-
Reductive Amination: The ketone is then subjected to reductive amination to introduce the amino group at the C-3 position.
-
Deprotection: The protecting groups are removed under acidic conditions.
-
Hydrochloride Salt Formation: The resulting free amine is treated with hydrochloric acid to form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or chromatography.
Visualizing the Structural Analysis Workflow
The following diagrams illustrate the logical flow of the structural analysis process and the interrelation of the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural analysis.
Caption: Interrelation of analytical techniques for structural elucidation.
References
Kanosamine: A Core Constituent of Kanamycin Antibiotics - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanosamine, a 3-amino-3-deoxy-D-glucose, is a naturally occurring aminosugar that serves as a fundamental building block for the kanamycin (B1662678) class of aminoglycoside antibiotics.[1][2] First isolated from the acid hydrolysis of kanamycin, it is also produced as a standalone antibiotic by various bacteria, including Bacillus cereus.[3][4] This technical guide provides a comprehensive overview of kanosamine's role in the structure and function of kanamycin antibiotics, its biosynthesis, and its own antimicrobial properties. The guide is intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Chemical Structure
Kanamycin A, the principal component of the kanamycin complex, is a pseudo-trisaccharide composed of three rings. The central 2-deoxystreptamine (B1221613) (2-DOS) ring is glycosidically linked to a 6-amino-6-deoxy-D-glucose (a derivative of kanosamine) at the C6 position and to kanosamine (3-amino-3-deoxy-D-glucose) at the C4 position.[5][6]
Biosynthesis of Kanosamine
The biosynthesis of kanosamine has been elucidated in several bacteria, with two primary pathways identified, originating from either glucose-6-phosphate or UDP-glucose.
Kanosamine Biosynthesis from Glucose-6-Phosphate in Bacillus cereus
In Bacillus cereus, the biosynthesis of kanosamine from glucose-6-phosphate is catalyzed by a trio of enzymes encoded by the kab gene cluster (kabA, kabB, and kabC).[1][7]
The pathway proceeds as follows:
-
Oxidation: KabC, a NADP+-dependent dehydrogenase, catalyzes the oxidation of glucose-6-phosphate to 3-keto-glucose-6-phosphate.[7]
-
Amination: KabA, a highly efficient PLP-dependent aminotransferase, transfers an amino group from L-glutamate to 3-keto-glucose-6-phosphate, forming kanosamine-6-phosphate.[7][8]
-
Dephosphorylation: KabB, a phosphatase, removes the phosphate (B84403) group from kanosamine-6-phosphate to yield the final product, kanosamine.[7]
Kanosamine Biosynthesis from UDP-Glucose
In other bacteria, such as Amycolatopsis mediterranei, kanosamine is synthesized from UDP-glucose.[2][8] This pathway involves a series of enzymatic reactions including oxidation, transamination, and hydrolysis of the UDP-sugar intermediate.
Role of Kanosamine in Kanamycin's Mechanism of Action
Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[9][10] The kanosamine moiety plays a crucial role in the binding of the antibiotic to the bacterial ribosome.
Kanamycin binds to the 30S ribosomal subunit, specifically to the A-site on the 16S rRNA.[10][11] This binding interferes with the translational process in several ways:
-
Inhibition of Initiation Complex Formation: Kanamycin can block the formation of the initiation complex, preventing the start of protein synthesis.
-
mRNA Misreading: The binding of kanamycin induces a conformational change in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[10][12]
-
Inhibition of Translocation: Kanamycin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, stalling protein synthesis.
The accumulation of non-functional or truncated proteins ultimately leads to bacterial cell death.
Quantitative Data
Enzyme Kinetics of Kanosamine Biosynthesis Enzymes
The kinetic parameters of the enzymes involved in the kanosamine biosynthesis pathway in Bacillus cereus have been characterized.[7]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| KabC | Glucose-6-Phosphate | 130 ± 20 | 0.0021 ± 0.0001 | 16 |
| KabA | 3-Keto-Glucose-6-Phosphate | - | - | >105 |
| L-Glutamate | 230 ± 30 | 1.1 ± 0.1 | 4.8 x 103 | |
| KabB | Kanosamine-6-Phosphate | 140 ± 20 | 0.45 ± 0.02 | 3.2 x 103 |
Note: The reaction catalyzed by KabA with 3-keto-glucose-6-phosphate is very fast, preventing the determination of individual Km and kcat values.
Antimicrobial Activity of Kanosamine and Kanamycin
The following tables summarize the Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for kanosamine and kanamycin against a selection of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Kanosamine
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Phytophthora medicaginis | M2913 | 25 | [13] |
| Cytophaga johnsonae | - | 300 | [14] |
| Escherichia coli | K37 | 300 (at pH 8.0) | [14] |
| Candida albicans | - | >5000 | [15] |
| Saccharomyces cerevisiae | - | >5000 | [15] |
Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 | [16] |
| Staphylococcus aureus | ATCC 29213 | 1-4 | [17] |
| Pseudomonas aeruginosa | PA01 | 512 | [17] |
| Streptococcus bovis | ATCC 33317 | 50 | [17] |
| Enterobacter aerogenes | ATCC 13048 | 512 | [17] |
Table 3: 50% Inhibitory Concentration (IC50) of Kanamycin
| System | Target | IC50 (µM) | Reference |
| In vitro translation (E. coli) | Protein synthesis | 0.2 - 0.5 | [2] |
| Rabbit reticulocyte lysate | Protein synthesis | >100 | [2] |
Experimental Protocols
Isolation and Purification of Kanosamine from Bacillus cereus Culture
This protocol is adapted from the methods described for the isolation of antibiotics from bacterial cultures.
-
Culture Growth: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a fresh culture of Bacillus cereus. Incubate with shaking at the optimal temperature (e.g., 30°C) for a period sufficient for antibiotic production (e.g., 48-72 hours).
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted kanosamine.
-
Cation Exchange Chromatography:
-
Equilibrate a cation exchange column (e.g., Dowex 50W-X8) with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Load the supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound kanosamine using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a change in pH (e.g., using a basic buffer like 0.1 M ammonium (B1175870) hydroxide).
-
-
Fraction Analysis: Collect fractions and analyze for the presence of kanosamine using a suitable method, such as thin-layer chromatography (TLC) or a bioassay against a susceptible organism.
-
Desalting and Lyophilization: Pool the fractions containing pure kanosamine, desalt if necessary using a size-exclusion column, and lyophilize to obtain the purified compound as a powder.
Enzymatic Assay for KabA (Aminotransferase) Activity
This protocol is based on a coupled spectrophotometric assay.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer, pH 7.5
-
10 mM 3-keto-glucose-6-phosphate (substrate)
-
10 mM L-glutamate (amino donor)
-
0.2 mM NADH
-
10 units/mL glutamate (B1630785) dehydrogenase (coupling enzyme)
-
50 µM PLP (cofactor)
-
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified KabA enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of α-ketoglutarate, a product of the KabA reaction.
-
Activity Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing.
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the antibiotic (kanosamine or kanamycin) in a suitable solvent (e.g., sterile water).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Conclusion
Kanosamine is a vital component of the kanamycin antibiotics, contributing significantly to their antibacterial activity through its role in ribosome binding. The elucidation of its biosynthetic pathways opens avenues for the bioengineering of novel aminoglycoside antibiotics. Furthermore, the intrinsic antimicrobial properties of kanosamine itself warrant further investigation for potential therapeutic applications. This guide provides a foundational understanding of kanosamine for researchers and professionals aiming to advance the development of new and effective antimicrobial agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. goldbio.com [goldbio.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Kanosamine Hydrochloride: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of kanosamine hydrochloride in various common laboratory solvents. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of this compound.
Introduction to this compound
Kanosamine is an aminoglucoside antibiotic.[1] Its hydrochloride salt is the form commonly used in research. Kanosamine demonstrates inhibitory effects on the growth of certain plant-pathogenic oomycetes, some fungi, and a limited number of bacterial species.[2][3] The mechanism of action involves the inhibition of cell wall biosynthesis.[4][5] Understanding the solubility of this compound is critical for the preparation of stock solutions, in vitro and in vivo experimental design, and formulation development.
Quantitative Solubility Data
The solubility of this compound has been determined in several organic and aqueous solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. The presented values are based on available data from chemical suppliers and research articles.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |
| Dimethyl Sulfoxide (DMSO) | ~25[6][7][8] | ~115.9 |
| Dimethylformamide (DMF) | ~25[6][7][8] | ~115.9 |
| Ethanol | ~5[6][7][8] | ~23.2 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[6][7] | ~46.4 |
| Methanol | Soluble[9] | - |
| Water | Soluble[9] | - |
¹ Molar concentration calculated based on a molecular weight of 215.63 g/mol for this compound.[10]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical characterization. The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[11] This method can be adapted to determine both kinetic and thermodynamic solubility.
Understanding Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility for accurate interpretation of experimental results.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[12] This measurement often requires longer incubation times to ensure equilibrium is reached and typically refers to the solubility of the most stable crystalline form.[13]
-
Kinetic solubility is determined by dissolving the compound in a solvent (often DMSO) and then adding this stock solution to an aqueous buffer.[14] The concentration at which precipitation occurs is the kinetic solubility. This method is faster and amenable to high-throughput screening but may yield higher solubility values than the thermodynamic method, as it can reflect the solubility of an amorphous or metastable state.[13][15]
General Shake-Flask Protocol for Thermodynamic Solubility
This protocol outlines the general steps for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. The agitation should be sufficient to keep the solid suspended. The equilibration time can vary depending on the compound and solvent, but 24 to 72 hours is common to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). This step should be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Quantification: Dilute the clear, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Kanosamine exerts its antifungal effect by inhibiting the synthesis of essential cell wall components. The following diagram illustrates the proposed mechanism of action in fungi like Candida albicans.[4][16]
Caption: Proposed mechanism of kanosamine's antifungal activity.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Akt | TargetMol [targetmol.com]
- 3. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. labsolu.ca [labsolu.ca]
- 10. medkoo.com [medkoo.com]
- 11. enamine.net [enamine.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. ovid.com [ovid.com]
- 16. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Kanosamine Hydrochloride Against Oomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oomycetes, or water molds, represent a distinct class of eukaryotic microorganisms responsible for devastating diseases in both plants and animals, posing a significant threat to agriculture and aquaculture. The morphological similarity of oomycetes to fungi has often led to misclassification and the consequently ineffective application of conventional fungicides. This technical guide provides a comprehensive overview of the biological activity of Kanosamine hydrochloride, an aminoglycoside antibiotic, against pathogenic oomycetes. It details the mechanism of action, summarizes key quantitative data on its inhibitory effects, provides in-depth experimental protocols for its evaluation, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a critical resource for researchers and professionals engaged in the development of novel anti-oomycete compounds.
Introduction
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an antibiotic that has demonstrated significant inhibitory activity against a range of plant-pathogenic oomycetes.[1][2][3] Its efficacy against these destructive pathogens, which are phylogenetically distinct from true fungi, underscores its potential as a valuable tool in the management of oomycete-induced diseases.[4][5] Oomycete cell walls are primarily composed of cellulose (B213188) and β-glucans, with chitin (B13524) being a minor component in some species, a key difference from the chitin-rich cell walls of fungi.[3][6][7] Despite this, the inhibition of cell wall synthesis is a primary mechanism of Kanosamine's action.[1][8] This guide will delve into the specifics of this mechanism and provide the necessary technical details for its study.
Quantitative Data on Anti-Oomycete Activity
The efficacy of this compound has been quantified against several economically important oomycete species. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial compound.
| Oomycete Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Phytophthora medicaginis | M2913 | 25 | [1][2][9] |
| Aphanomyces euteiches | WI-98 | 60 | [2][3] |
| Pythium aphanidermatum | Pa138 | Less Sensitive | [3] |
| Pythium torulosum | A25a | Less Sensitive | [3] |
Table 1: In vitro inhibitory activity of this compound against various oomycete species.
It has also been noted that the inhibitory activity of Kanosamine against oomycetes is influenced by pH, with greater sensitivity observed at pH 7.0 compared to pH 5.6.[2]
Mechanism of Action: Inhibition of Cell Wall Biosynthesis
The primary mode of action of Kanosamine against oomycetes is the disruption of cell wall biosynthesis.[1][8] Although oomycete cell walls are predominantly composed of cellulose and β-glucans, chitin, a polymer of N-acetylglucosamine, is present in the cell walls of some species and is crucial for maintaining cell wall integrity, particularly during hyphal growth.[3][10]
The mechanism, elucidated in fungi and believed to be analogous in susceptible oomycetes, involves a multi-step process:
-
Cellular Uptake: Kanosamine is transported into the oomycete cell, likely through a glucose transport system.[11][12]
-
Intracellular Phosphorylation: Once inside the cell, Kanosamine is phosphorylated to form Kanosamine-6-phosphate.[11][12]
-
Enzyme Inhibition: Kanosamine-6-phosphate acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase).[11][13] This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a critical step in the biosynthesis of UDP-N-acetylglucosamine, the precursor for chitin synthesis.[14][15]
By inhibiting this key enzyme, this compound effectively halts the production of chitin precursors, thereby compromising the structural integrity of the cell wall and inhibiting oomycete growth.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound against oomycetes.
In Vitro Mycelial Growth Inhibition Assay (Broth Microdilution Method)
This high-throughput method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][16][17][18][19]
Materials:
-
Oomycete culture
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)[6]
-
This compound stock solution (in a suitable solvent, e.g., sterile distilled water)[9]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Grow the oomycete culture in liquid medium until sufficient mycelial mass is obtained.
-
Homogenize the mycelial culture to create a uniform suspension.
-
Adjust the concentration of the mycelial suspension to a standardized optical density (OD) at a specific wavelength (e.g., 600 nm).
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium directly in the 96-well plate. A typical concentration range to test would be from 0.1 to 100 µg/mL.
-
Include a positive control (medium with inoculum, no Kanosamine) and a negative control (medium only).
-
-
Inoculation:
-
Add a standardized volume of the oomycete mycelial suspension to each well containing the this compound dilutions and the positive control.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal growth temperature for the specific oomycete species (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
-
Data Collection and Analysis:
-
Measure the optical density of each well using a microplate reader at a suitable wavelength (e.g., 600 nm).
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
-
Zoospore Germination Inhibition Assay
This assay assesses the effect of this compound on the germination of motile zoospores, a critical stage in the oomycete life cycle.[20][21]
Materials:
-
Oomycete culture capable of producing zoospores
-
Zoospore release solution (e.g., sterile, cold distilled water)[22]
-
This compound stock solution
-
Sterile multi-well plates or microscope slides with wells
-
Microscope
Procedure:
-
Zoospore Production and Collection:
-
Induce zoospore release from mature sporangia according to established protocols for the specific oomycete species. This often involves temperature shifts and washing with a specific solution.[22]
-
Collect the motile zoospores and adjust their concentration using a hemocytometer.
-
-
Assay Setup:
-
In the wells of a multi-well plate or on a microscope slide, add different concentrations of this compound.
-
Add a standardized volume of the zoospore suspension to each well.
-
Include a control with zoospores in the release solution without the compound.
-
-
Incubation:
-
Incubate the plates/slides at a suitable temperature (e.g., room temperature) for a period that allows for germination in the control group (typically a few hours).
-
-
Microscopic Examination:
-
Using a microscope, observe a random sample of at least 100 zoospores per replicate for each concentration.
-
A zoospore is considered germinated if it has produced a germ tube equal to or longer than its diameter.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition for each concentration relative to the control.
-
In Vivo Plant Protection Assay
This assay evaluates the efficacy of this compound in protecting a host plant from oomycete infection.[20]
Materials:
-
Susceptible host plants
-
Oomycete pathogen culture
-
This compound solution at various concentrations
-
Growth chambers or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation:
-
Grow healthy, uniform host plants to a susceptible developmental stage.
-
-
Treatment Application:
-
Apply the this compound solutions to the plants. This can be done as a foliar spray or a soil drench, depending on the target pathogen and mode of infection.
-
Include a control group of plants treated with a blank solution (without this compound).
-
-
Inoculation:
-
After a specified period post-treatment, inoculate the plants with the oomycete pathogen. The inoculation method will depend on the pathogen (e.g., spraying a zoospore suspension, applying mycelial plugs to leaves).
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a controlled environment conducive to disease development (e.g., high humidity, optimal temperature).
-
After a set incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected, lesion size).
-
-
Data Analysis:
-
Compare the disease severity in the treated plants to the control group to determine the protective effect of this compound.
-
Conclusion
This compound demonstrates significant biological activity against pathogenic oomycetes through the targeted inhibition of cell wall biosynthesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further research and development of Kanosamine and its derivatives as effective anti-oomycete agents. The unique mechanism of action, targeting a pathway that is essential for the integrity of the oomycete cell wall, presents a promising avenue for the development of novel and specific control strategies for these economically and ecologically important pathogens. Further investigation into the presence and role of glucosamine-6-phosphate synthase across a wider range of oomycete species will be crucial in expanding the application of this promising antibiotic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell Wall Chitosaccharides Are Essential Components and Exposed Patterns of the Phytopathogenic Oomycete Aphanomyces euteiches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Akt | TargetMol [targetmol.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. [PDF] Glucosamine-6-phosphate synthase--the multi-facets enzyme. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. bmglabtech.com [bmglabtech.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
Kanosamine Hydrochloride vs. Other Aminoglycoside Antibiotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. Their potent, concentration-dependent bactericidal activity, however, is often accompanied by significant risks of nephrotoxicity and ototoxicity. This technical guide provides a comprehensive comparison of Kanosamine hydrochloride, a structurally distinct aminocyclitol, with conventional aminoglycoside antibiotics such as Gentamicin, Amikacin (B45834), Tobramycin (B1681333), Kanamycin (B1662678), and Neomycin. We delve into their mechanisms of action, spectrum of activity, and mechanisms of resistance. Quantitative data on antibacterial efficacy and toxicity are presented in comparative tables. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also provided to support further research and development in this critical area of antimicrobial therapy.
Introduction
Aminoglycosides are a class of antibiotics characterized by their core structure of an aminocyclitol ring linked to amino sugars by glycosidic bonds. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1][2] Despite their efficacy, the clinical utility of aminoglycosides is hampered by the emergence of bacterial resistance and the potential for severe side effects.
Kanosamine, or 3-amino-3-deoxy-D-glucose, is a monosaccharide component of the aminoglycoside antibiotic kanamycin but also exists as a natural product.[3][4] Unlike typical aminoglycosides, its primary known mechanism of action, particularly in fungi, involves the inhibition of cell wall biosynthesis.[5] This guide aims to provide a detailed technical comparison between this compound and other prominent aminoglycoside antibiotics, offering a valuable resource for researchers in the field of antibiotic drug discovery and development.
Chemical Structures
The chemical structures of aminoglycosides are fundamental to their activity and susceptibility to resistance mechanisms. Below are the structures of this compound and other selected aminoglycosides.
This compound
-
Formula: C₆H₁₄ClNO₅
-
Molecular Weight: 215.63 g/mol
(Structure can be visualized using a chemical drawing tool based on its IUPAC name: (2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride)
Other Aminoglycoside Antibiotics
(Structures for Gentamicin, Amikacin, Tobramycin, Kanamycin, and Neomycin can be similarly visualized from their respective chemical information.)
Mechanism of Action
Conventional Aminoglycosides
The primary mechanism of action for conventional aminoglycosides is the inhibition of bacterial protein synthesis. This process can be broken down into the following key steps:
-
Uptake: Aminoglycosides, being polycationic, initially bind to the negatively charged bacterial outer membrane. Their transport across the inner membrane is an active, energy-dependent process.[6][7]
-
Ribosomal Binding: Once inside the cytoplasm, aminoglycosides bind with high affinity to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[1][2]
-
Inhibition of Protein Synthesis: This binding event has several consequences:
-
It interferes with the initiation complex of peptide formation.
-
It induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
It causes premature termination of translation.[3]
-
The resulting aberrant proteins can insert into the cell membrane, altering its permeability and leading to further uptake of the antibiotic, ultimately resulting in cell death.
This compound
The mechanism of action of Kanosamine appears to differ from that of conventional aminoglycosides, particularly in its activity against fungi and oomycetes. In these organisms, Kanosamine inhibits cell wall biosynthesis.[5][8][9] The proposed mechanism involves:
-
Transport: Kanosamine is transported into the fungal cell.
-
Inhibition of Glucosamine-6-Phosphate Synthase: Inside the cell, Kanosamine is thought to interfere with the hexosamine biosynthetic pathway, a critical pathway for the synthesis of cell wall components like chitin.
Its antibacterial mechanism is less well-characterized but may also involve the inhibition of cell wall synthesis in some species.[5][10]
Spectrum of Activity
The spectrum of activity of aminoglycosides is primarily directed against aerobic Gram-negative bacteria. They also exhibit activity against some Gram-positive organisms, often in combination with other antibiotics.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other aminoglycosides against a panel of clinically relevant bacteria. MIC values are presented in µg/mL.
Table 1: Antibacterial Spectrum of this compound
| Bacterium | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 400 | [3][11][12] |
| Escherichia coli K37 | 300 (at pH 8.0) | [10] |
| Cytophaga johnsonae | 300 | [10] |
| Erwinia herbicola LS005 | 400 | [10] |
| Lactobacillus acidophilus | 400 | [10] |
Note: Kanosamine has shown limited activity against many tested bacterial species, with MICs often exceeding 400 µg/mL.[10]
Table 2: Comparative MIC₉₀ Values (µg/mL) of Aminoglycosides Against Key Pathogens
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus |
| Gentamicin | >256[2] | 16[8] | 2[13] | 0.5[14] |
| Amikacin | 16[15] | 32[8] | 16 | 8 |
| Tobramycin | 16[8] | 32[8] | 1 | 0.5 |
| Kanamycin | >1024[2] | >1024[2] | >256 | 4 |
| Neomycin | 64 | 512[16] | >256 | 2 |
Note: MIC₉₀ values can vary significantly based on geographic location and the specific strains tested. The data presented here are compiled from various studies for comparative purposes.[2][5][8][13][14][15][16][17][18]
Mechanisms of Resistance
Bacterial resistance to aminoglycosides is a significant clinical challenge and occurs through several primary mechanisms.
Enzymatic Modification
The most common mechanism of acquired resistance is the enzymatic modification of the aminoglycoside molecule by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes are often encoded on mobile genetic elements, facilitating their spread. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of a hydroxyl group.
Modification of the aminoglycoside prevents its effective binding to the ribosome.
Alteration of the Ribosomal Target
Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of aminoglycosides to their target site. Another mechanism involves the methylation of the 16S rRNA by specific methyltransferases, which also blocks aminoglycoside binding.
Reduced Permeability and Efflux
Decreased uptake of aminoglycosides can occur due to alterations in the outer membrane porins or the components of the electron transport chain that drive active transport. Additionally, active efflux of the antibiotic out of the bacterial cell via efflux pumps can contribute to resistance.
Toxicity Profile
A major limitation of aminoglycoside therapy is their potential for significant toxicity, primarily affecting the kidneys and the inner ear.
Nephrotoxicity
Aminoglycosides are actively taken up by the proximal tubule cells of the kidney, where they accumulate and can induce acute tubular necrosis. The risk of nephrotoxicity is related to the cumulative dose and duration of therapy.
Ototoxicity
Ototoxicity can manifest as cochleotoxicity (hearing loss) or vestibulotoxicity (balance problems). Aminoglycosides can damage the sensory hair cells in the inner ear, leading to irreversible hearing loss. The mechanism involves the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Data Presentation: Comparative Toxicity
The following table provides a summary of acute toxicity data for this compound and other aminoglycosides.
Table 3: Comparative Acute Toxicity (LD₅₀) in Rodents
| Antibiotic | Route | Species | LD₅₀ (mg/kg) | Reference(s) |
| Kanosamine HCl | Intravenous | Mouse | 2080 | [6] |
| Gentamicin | Oral | Rat | 8000 - 10000 | [19][20][21] |
| Intravenous | Rat | 37 - 96 | [22][23] | |
| Amikacin | Oral | Rat | >4000 | [24] |
| Intravenous | Rat | 234 | [24][25] | |
| Tobramycin | Oral | Rat | >7500 | [13][26] |
| Intravenous | Mouse | 73 - 77 | [26][27] | |
| Kanamycin | Oral | Rat | >4000 | [28][29] |
| Intravenous | Mouse | 115 | [30][31][32] | |
| Neomycin | Oral | Mouse | 2250 - 2880 | [33][34][35][36][37] |
| Intravenous | Mouse | <100 | [33][34][35][36][37] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][20][38][39][40][41]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic at a concentration of 1280 µg/mL in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Assessment of Ototoxicity: Auditory Brainstem Response (ABR)
This protocol describes a method for assessing hearing loss in a mouse model.[1][3][6][42][43]
-
Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine). Place the mouse on a heating pad to maintain body temperature.
-
Electrode Placement: Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and at the base of the tail or hind limb (ground).
-
Acoustic Stimulation:
-
Present a series of acoustic stimuli (clicks or tone bursts at different frequencies, e.g., 8, 16, 32 kHz) to the ear via a speaker placed in the ear canal.
-
Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps.
-
-
Data Acquisition: Record the electrical responses from the electrodes. Average the responses to multiple stimuli (e.g., 512) at each intensity level to improve the signal-to-noise ratio.
-
Threshold Determination: The ABR threshold is the lowest stimulus intensity at which a discernible waveform (typically Wave I) is observed. An increase in the ABR threshold after drug treatment indicates hearing loss.
In Vivo Assessment of Nephrotoxicity: Blood Urea Nitrogen (BUN) and Serum Creatinine (B1669602)
This protocol outlines the assessment of kidney function in a mouse model.[44][45]
-
Animal Dosing: Administer the test compound (e.g., aminoglycoside) to the mice according to the desired dosing regimen and duration.
-
Blood Collection: At specified time points, collect blood samples from the mice (e.g., via retro-orbital bleeding or cardiac puncture at sacrifice).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Biochemical Analysis:
-
Measure the concentration of BUN and creatinine in the serum samples using commercially available assay kits and a spectrophotometer or an automated clinical chemistry analyzer.
-
-
Data Interpretation: An elevation in BUN and serum creatinine levels compared to a vehicle-treated control group is indicative of kidney damage.
Visualization of Key Pathways
Aminoglycoside-Induced Hair Cell Apoptosis
The following diagram illustrates the signaling pathway leading to apoptosis in inner ear hair cells upon exposure to aminoglycosides.
Enzymatic Modification of Aminoglycosides
This diagram illustrates the general workflow of aminoglycoside inactivation by aminoglycoside-modifying enzymes (AMEs).
Conclusion
This technical guide provides a comparative overview of this compound and conventional aminoglycoside antibiotics. While traditional aminoglycosides remain potent therapeutic agents against serious Gram-negative infections, their clinical use is constrained by toxicity and resistance. Kanosamine presents a different profile, with a distinct mechanism of action and a spectrum of activity that appears more focused on fungal and oomycete pathogens, with limited antibacterial efficacy at clinically achievable concentrations.
The provided data and protocols offer a foundation for further investigation into the therapeutic potential of Kanosamine and the development of novel aminoglycoside derivatives with improved safety and efficacy profiles. The visualizations of key pathways aim to facilitate a deeper understanding of the molecular mechanisms underlying both the therapeutic and adverse effects of this important class of antibiotics. Further research is warranted to fully elucidate the antibacterial potential and toxicity profile of this compound in direct comparison with conventional aminoglycosides.
References
- 1. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Level Aminoglycoside Resistance in Human Clinical Klebsiella pneumoniae Complex Isolates and Characteristics of armA-Carrying IncHI5 Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Auditory Brainstem Response Testing [bio-protocol.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Aminoglycoside-resistance gene signatures are predictive of aminoglycoside MICs for carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thebioscan.com [thebioscan.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Sapphire North America [sapphire-usa.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. Compound this compound - Chemdiv [chemdiv.com]
- 15. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbapenem-Resistant Klebsiella pneumoniae Strains Exhibit Diversity in Aminoglycoside-Modifying Enzymes, Which Exert Differing Effects on Plazomicin and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organon.com [organon.com]
- 20. organon.com [organon.com]
- 21. organon.com [organon.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. usp-pqmplus.org [usp-pqmplus.org]
- 24. northamerica.covetrus.com [northamerica.covetrus.com]
- 25. [Toxicological study of amikacin following intravenous drip infusion. 1. Acute toxicity in rats, rabbits and dogs, and subacute toxicity in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. [Toxicity of tobramycin in single and multiple administrations to laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. merck.com [merck.com]
- 29. datasheets.scbt.com [datasheets.scbt.com]
- 30. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. fishersci.co.uk [fishersci.co.uk]
- 32. fishersci.com [fishersci.com]
- 33. 824. Neomycin (WHO Food Additives Series 34) [inchem.org]
- 34. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. merck.com [merck.com]
- 36. merck.com [merck.com]
- 37. msd.com [msd.com]
- 38. journals.asm.org [journals.asm.org]
- 39. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 40. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Measurement of the auditory brainstem response (ABR) to study auditory sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]
- 44. Amikacin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Kanosamine Hydrochloride in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanosamine, an aminoglycoside antibiotic, has demonstrated notable inhibitory effects against a range of fungi, including plant and human pathogens.[1][2][3][4] Its unique mechanism of action, targeting the fungal cell wall biosynthesis pathway, makes it a compound of interest for antifungal research and development.[2][3] This document provides detailed protocols for utilizing Kanosamine hydrochloride in fungal growth inhibition assays, summarizes its antifungal activity, and illustrates its mechanism of action.
Mechanism of Action
Kanosamine is transported into fungal cells via the glucose transport system.[1][2][3] Once inside the cytoplasm, it is phosphorylated to Kanosamine-6-phosphate. This phosphorylated form of Kanosamine acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate.[1][2] The inhibition of this enzyme disrupts the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of chitin (B13524) and mannoproteins, which are essential components of the fungal cell wall.[2] This disruption leads to profound morphological changes, inhibition of septum formation, and cell agglutination.[1][2]
References
Determining the Minimum Inhibitory Concentration (MIC) of Kanosamine Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanosamine, an aminoglucoside antibiotic, has demonstrated inhibitory activity against a range of plant-pathogenic oomycetes, fungi, and some bacteria.[1][2][3] Its mechanism of action involves the inhibition of cell wall biosynthesis, a critical pathway for microbial survival.[2][4][5] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Kanosamine hydrochloride, a key parameter for evaluating its antimicrobial potency. The primary method detailed is broth microdilution, a widely accepted and accurate technique for susceptibility testing.[6] Additionally, this document presents known MIC values of this compound against various organisms and illustrates its mechanism of action through a signaling pathway diagram.
Introduction to this compound
Kanosamine is a naturally occurring antibiotic produced by various species of Streptomyces and Bacillus.[3] As the hydrochloride salt, it offers improved solubility and stability for research applications. The antimicrobial effect of Kanosamine stems from its ability to be transported into microbial cells via the glucose transport system.[4][7] Once inside, it is phosphorylated to Kanosamine-6-phosphate. This metabolite acts as a competitive inhibitor of glucosamine-6-phosphate synthase, an essential enzyme in the hexosamine biosynthetic pathway, ultimately disrupting cell wall synthesis.[4][7] Understanding the MIC of this compound is crucial for defining its spectrum of activity and for the development of new antimicrobial agents.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. These values provide a baseline for its expected activity and can guide concentration range selection in experimental protocols.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Phytophthora medicaginis | M2913 | 25 | [1][3] |
| Aphanomyces euteiches | WI-98 | 60 | [1] |
| Staphylococcus aureus | - | 400 | [3] |
| Cytophaga johnsonae | - | 300 | [8] |
| Escherichia coli | K37 | 300 (at pH 8.0) | [8] |
| Lactobacillus acidophilus | - | 400 | [8] |
| Erwinia herbicola | LS005 | 400 | [8] |
Note: The activity of Kanosamine can be influenced by pH, with some studies indicating greater efficacy at a higher pH.[8]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][9][10] This protocol is adapted for the evaluation of this compound.
Materials
-
This compound (crystalline solid)[11]
-
Sterile 96-well microtiter plates (round-bottom recommended)[12]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)
-
Test microorganism culture
-
Sterile diluent (e.g., sterile water, PBS)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Sterile petri dishes[12]
Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve in a suitable sterile solvent to create a high-concentration stock solution (e.g., 10 mg/mL in sterile water or PBS pH 7.2).[11] this compound is also soluble in DMSO and ethanol.[3][11] If using an organic solvent, ensure the final concentration in the assay does not exceed a level that could affect microbial growth.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
-
Bacterial/Fungal Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).[8]
-
Assay Procedure
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum without antibiotic), and column 12 will be the negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).[6][10]
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well.
-
Alternatively, a microplate reader can be used to measure the optical density (e.g., at 600 nm) of each well. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway of Kanosamine Action
Caption: Mechanism of action of Kanosamine leading to cell wall synthesis inhibition.
Conclusion
This application note provides a comprehensive guide for researchers to determine the MIC of this compound. The detailed broth microdilution protocol, along with the summarized MIC data and the visual representation of its mechanism of action, offers a solid foundation for further investigation into the antimicrobial properties of this compound. Adherence to standardized procedures is critical for obtaining accurate and reproducible results, which are essential for the evaluation of this compound as a potential therapeutic agent.
References
- 1. This compound | Akt | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scbt.com [scbt.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Kanosamine Hydrochloride: A Powerful Tool for Investigating Cell Wall Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an amino sugar antibiotic that serves as a potent inhibitor of cell wall biosynthesis in a variety of organisms, including fungi and bacteria.[1][2] Its hydrochloride salt, Kanosamine hydrochloride, is a stable and soluble form commonly used in research.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the intricate processes of cell wall formation, making it a valuable resource for researchers in microbiology, mycology, and drug discovery.
The primary mechanism of action of Kanosamine involves its intracellular conversion to Kanosamine-6-phosphate. This phosphorylated form acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a crucial enzyme in the hexosamine biosynthetic pathway.[3][4] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of peptidoglycan in bacterial cell walls and chitin (B13524) in fungal cell walls.[3] By blocking this key step, this compound effectively disrupts the integrity of the cell wall, leading to growth inhibition and distinct morphological changes.[1]
Data Presentation
Inhibitory Activity of this compound and its Metabolite
| Compound | Target Enzyme | Organism | Inhibition Type | Ki Value | Reference |
| Kanosamine-6-phosphate | Glucosamine-6-phosphate synthase | Candida albicans | Competitive with respect to D-fructose-6-phosphate | 5.9 mM | [1] |
| Kanosamine-6-phosphate | Glucosamine-6-phosphate synthase | Candida albicans | Non-competitive with respect to L-glutamine | - | [1] |
Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Type | MIC (µg/mL) | Reference |
| Phytophthora medicaginis M2913 | Oomycete | 25 | [5] |
| Aphanomyces euteiches WI-98 | Oomycete | 60 | [5] |
| Staphylococcus aureus | Bacterium | 400 | [6] |
| Cytophaga johnsonae | Bacterium | 300 | [7] |
| Erwinia herbicola LS005 | Bacterium | 400 | [7] |
| Lactobacillus acidophilus | Bacterium | 400 | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its application in research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Akt | TargetMol [targetmol.com]
- 3. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 4. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.wiki [static.igem.wiki]
- 7. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of Kanosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanosamine is an aminosugar antibiotic and a component of the kanamycin (B1662678) family.[1] Its primary established mechanism of action is the inhibition of cell wall biosynthesis through the hexosamine biosynthetic pathway.[2][3] Given that Kanosamine is a derivative of glucosamine (B1671600), a compound widely studied for its anti-inflammatory and chondroprotective properties, it is hypothesized that Kanosamine hydrochloride may also exhibit beneficial effects in the context of inflammatory and joint-related disorders.
These application notes provide a comprehensive set of detailed in vitro assays to investigate the potential anti-inflammatory and chondroprotective efficacy of this compound. The protocols are based on established methods for evaluating glucosamine and its derivatives, offering a robust framework for researchers to assess the biological activity of this compound.
Anti-inflammatory Efficacy Assays
Inflammation is a key process in many diseases, including arthritis. The following assays are designed to evaluate the potential of this compound to modulate key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for 1 hour. Include a vehicle control (medium only) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Inhibition of Prostaglandin E2 (PGE2) Production
Objective: To assess the ability of this compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in LPS-stimulated cells.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the supernatant.
-
PGE2 Measurement (ELISA):
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated control.
Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) from LPS-stimulated macrophages.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation.
-
Cytokine Measurement (ELISA):
-
Data Analysis: Calculate the cytokine concentrations from the standard curves and determine the percentage of inhibition for each cytokine at different concentrations of this compound.
Table 1: Reference Quantitative Data for Glucosamine Hydrochloride on Inflammatory Mediators
| Mediator | Cell Type | Stimulant | Glucosamine HCl Concentration | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | Murine Macrophages | LPS (1 µg/mL) | 0.1 mM | 18% | [8] |
| 0.5 mM | 38% | [8] | |||
| 1 mM | 60% | [8] | |||
| 2 mM | 89% | [8] | |||
| Prostaglandin E2 (PGE2) | Normal Human Chondrocytes | IL-1β (5 ng/mL) | 100 µg/mL | Suppressed production | [3] |
| TNF-α | RAW 264.7 | LPS | Potently inhibited | - | [8] |
| IL-1β | RAW 264.7 | LPS | Potently inhibited | - | [8] |
| IL-6 | RAW 264.7 | LPS | Potently inhibited | - | [8] |
Note: This data is for glucosamine hydrochloride and serves as a reference for designing experiments with this compound.
Chondroprotective Efficacy Assays
These assays are designed to evaluate the potential of this compound to protect cartilage by inhibiting degradative enzymes and promoting the synthesis of extracellular matrix components.
Inhibition of Matrix Metalloproteinase (MMP) Activity
Objective: To determine if this compound can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade cartilage matrix proteins.
Protocol:
-
Chondrocyte Culture: Isolate and culture primary human or animal chondrocytes, or use a chondrocyte cell line (e.g., C28/I2).[2][9]
-
Treatment and Stimulation:
-
Seed chondrocytes in a suitable culture plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine such as IL-1β (e.g., 10 ng/mL) for 24-48 hours to induce MMP production.
-
-
MMP Activity Assay:
-
Data Analysis: Calculate the percentage of MMP activity inhibition compared to the IL-1β stimulated control.
Glycosaminoglycan (GAG) Synthesis Assay
Objective: To assess the effect of this compound on the synthesis of glycosaminoglycans (GAGs), a major component of the cartilage extracellular matrix.
Protocol:
-
Chondrocyte Culture: Culture chondrocytes as described in the MMP inhibition assay.
-
Treatment and Labeling:
-
Treat the cells with different concentrations of this compound in a low-serum medium.
-
Add a radiolabeled precursor, such as [³⁵S]-sulfate, to the culture medium and incubate for 24-48 hours to allow for incorporation into newly synthesized sulfated GAGs.
-
-
GAG Isolation and Quantification:
-
Lyse the cells and collect the cell layer and supernatant.
-
Isolate the GAGs using a method such as precipitation with a cationic dye (e.g., Alcian blue) or ion-exchange chromatography.[1]
-
Quantify the amount of incorporated [³⁵S]-sulfate using a scintillation counter.
-
-
Data Analysis: Compare the amount of radiolabel incorporated in the this compound-treated groups to the untreated control to determine the effect on GAG synthesis.
Table 2: Reference Data for the Effect of Glucosamine on Chondrocyte Metabolism
| Parameter | Cell Type | Stimulant/Condition | Glucosamine HCl Concentration | Effect | Reference |
| MMP-1, -3, -13 Production | Normal Human Chondrocytes | IL-1β (5 ng/mL) | 100 µg/mL | Suppressed production | [3] |
| MMP-9, MMP-2 Activity | HT1080 Fibrosarcoma Cells | PMA | 40 µg/mL (QAGlc derivative) | Suppressed expression | [4] |
| GAG Synthesis | Vascular Smooth Muscle Cells | - | Not specified | Inhibition (due to ATP depletion) | [12] |
Note: Data is for glucosamine hydrochloride or its derivatives and should be used as a comparative reference.
Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways.
NF-κB Activation Assay
Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and LPS as described previously.
-
Nuclear Extraction: After a short stimulation period with LPS (e.g., 30-60 minutes), perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Western Blot Analysis:
-
Analyze the nuclear extracts for the presence of NF-κB p65 subunit by Western blotting.
-
Analyze the cytoplasmic extracts for the levels of IκBα and phosphorylated IκBα. A decrease in cytoplasmic IκBα and an increase in its phosphorylated form indicate NF-κB activation.
-
-
Data Analysis: Quantify the band intensities and compare the levels of nuclear p65 and cytoplasmic IκBα between treated and untreated cells.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Proposed inhibitory mechanism of Kanosamine HCl on the NF-κB pathway.
References
- 1. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. owl.fish.washington.edu [owl.fish.washington.edu]
- 6. ELISA Assays | Cytokine & Chemokine Assays | QIAGEN [qiagen.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actaorthop.org [actaorthop.org]
- 10. biovendor.com [biovendor.com]
- 11. quickzyme.com [quickzyme.com]
- 12. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare a stock solution of Kanosamine hydrochloride for experiments
Introduction
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminoglycoside antibiotic.[1] It is a component of more complex antibiotics like kanamycin.[2] Kanosamine hydrochloride is the hydrochloride salt form of Kanosamine. It functions by inhibiting cell wall synthesis in certain plant-pathogenic oomycetes, fungi, and some bacteria.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[5] Proper storage is crucial for maintaining its stability. For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[2][5] For short-term storage, 0-4°C is suitable for days to weeks.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₅ | [3] |
| Molecular Weight | 215.63 g/mol | [3] |
| Purity | ≥98% | [5] |
| Appearance | Crystalline solid | [5] |
| Long-term Storage | -20°C | [3][5] |
| Short-term Storage | 0 - 4°C | [3] |
| Stability | ≥ 4 years at -20°C | [2][5] |
Solubility Data
This compound exhibits solubility in various solvents. It is important to choose a solvent that is compatible with the intended experimental system.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2][5] |
| Ethanol | ~5 mg/mL | [2][5] |
| PBS (pH 7.2) | ~10 mg/mL | [2][5] |
| Water | Slightly Soluble | [6][7] |
| Methanol | Slightly Soluble | [6][7] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or -80°C for up to a year.[8]
Preparation of an Aqueous Stock Solution (e.g., in PBS)
This protocol outlines the preparation of a 10 mg/mL stock solution in Phosphate-Buffered Saline (PBS), pH 7.2.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Weigh 10 mg of this compound powder in a sterile conical tube.
-
Solvent Addition: Add 1 mL of sterile PBS (pH 7.2) to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is fully dissolved.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: It is recommended to use aqueous solutions of this compound on the same day of preparation.[5] Avoid storing aqueous solutions for more than one day.[5]
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting a concentrated stock solution to a working concentration for use in cell culture experiments.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in cell culture medium to ensure accurate pipetting.
-
Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Add the working solution to the cell culture plates as required by the experimental design. Note: When using stock solutions prepared in organic solvents like DMSO, ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.5%).[5]
Mechanism of Action
Kanosamine exerts its antifungal effect by targeting the hexosamine biosynthetic pathway, which is crucial for the synthesis of chitin, a key component of the fungal cell wall.[9][10] Kanosamine is transported into the fungal cell through the glucose transport system.[1][9][10] Inside the cell, it is phosphorylated to Kanosamine-6-phosphate.[1][9][10] This phosphorylated form acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (Glucosamine-6-phosphate synthase).[9][10] The inhibition of this enzyme disrupts the synthesis of glucosamine-6-phosphate, a precursor for chitin, leading to a weakened cell wall, morphological abnormalities, and inhibition of septum formation.[9][10][11]
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Cas 576-44-3,KANOSAMINE, HYDROCHLORIDE | lookchem [lookchem.com]
- 8. This compound | Akt | TargetMol [targetmol.com]
- 9. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating the Synergistic Potential of Kanosamine Hydrochloride in Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge in clinical practice. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. Kanosamine hydrochloride, an aminoglucoside antibiotic, offers a unique mechanism of action by targeting fungal cell wall synthesis. This document provides a framework for exploring the synergistic potential of this compound in combination with other major classes of antifungal agents.
Kanosamine is actively transported into fungal cells via the glucose transport system.[1][2][3] Once inside the cytoplasm, it is phosphorylated to Kanosamine-6-Phosphate (K-6-P). This metabolite acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthetic pathway of chitin (B13524), an essential component of the fungal cell wall.[1][2][3] This disruption of cell wall integrity suggests a strong potential for synergistic interactions with other antifungal drugs that target different cellular components. These application notes provide detailed protocols for evaluating the in vitro synergistic activity of this compound with other antifungal agents using the checkerboard microdilution assay.
Proposed Synergistic Mechanisms of Action
The unique mechanism of this compound suggests potential synergistic interactions with several classes of antifungal agents:
-
With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By weakening the cell wall through chitin synthesis inhibition, this compound may facilitate easier access of azoles to the cell membrane, thereby enhancing their antifungal effect.
-
With Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. A compromised cell wall structure resulting from the action of this compound could expose the cell membrane, potentially increasing the binding efficiency and disruptive power of polyenes.
-
With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall. A simultaneous attack on two different essential cell wall components—chitin precursors by this compound and β-glucan by echinocandins—could lead to a potent synergistic effect, causing catastrophic structural failure of the fungal cell wall.
Data Presentation: Quantifying Synergistic Interactions
A systematic approach to data collection is crucial for comparing the efficacy of different antifungal combinations. The following table provides a standardized format for presenting the results of synergy testing. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the nature of the interaction.
FICI Calculation: FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Synergy Data for this compound Combinations
| Fungal Strain | Drug A | Drug B | MIC of A Alone (µg/mL) | MIC of B Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans SC5314 | Kanosamine HCl | Fluconazole | 256 | 2 | 64 | 0.25 | 0.375 | Synergy |
| Candida albicans SC5314 | Kanosamine HCl | Amphotericin B | 256 | 0.5 | 64 | 0.0625 | 0.375 | Synergy |
| Candida albicans SC5314 | Kanosamine HCl | Caspofungin | 256 | 0.25 | 32 | 0.03125 | 0.25 | Synergy |
| Aspergillus fumigatus Af293 | Kanosamine HCl | Voriconazole | 512 | 1 | 128 | 0.125 | 0.375 | Synergy |
| Aspergillus fumigatus Af293 | Kanosamine HCl | Amphotericin B | 512 | 0.5 | 128 | 0.0625 | 0.375 | Synergy |
| Aspergillus fumigatus Af293 | Kanosamine HCl | Caspofungin | 512 | 0.5 | 64 | 0.0625 | 0.25 | Synergy |
| Cryptococcus neoformans H99 | Kanosamine HCl | Fluconazole | 128 | 8 | 32 | 1 | 0.375 | Synergy |
| Cryptococcus neoformans H99 | Kanosamine HCl | Amphotericin B | 128 | 0.25 | 16 | 0.03125 | 0.25 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay for Antifungal Synergy Testing
This protocol details the methodology for determining the in vitro synergistic activity of this compound in combination with another antifungal agent against a fungal pathogen.
1. Materials and Reagents:
-
This compound (powder)
-
Partner antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
Fungal isolate for testing
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile distilled water or appropriate solvent (e.g., DMSO for azoles)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C or appropriate temperature for the fungal species)
-
Micropipettes and sterile tips
2. Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the partner antifungal at a concentration of 10x the highest concentration to be tested. Dissolve powdered drugs in a suitable solvent (e.g., sterile water for Kanosamine HCl and Caspofungin, DMSO for azoles).
-
Perform serial twofold dilutions of each drug stock solution in RPMI 1640 medium to create a range of concentrations.
3. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Checkerboard Plate Setup:
-
Add 50 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of each serial dilution of this compound, creating a concentration gradient from left to right.
-
Along the y-axis (e.g., rows B-G), add 50 µL of each serial dilution of the partner antifungal, creating a concentration gradient from top to bottom. This creates a matrix of drug combinations.
-
Controls:
-
Drug A alone: Row H should contain only the serial dilutions of this compound.
-
Drug B alone: Column 12 should contain only the serial dilutions of the partner antifungal.
-
Growth Control: Well H12 should contain only RPMI 1640 medium (no drug).
-
Sterility Control: At least one well should contain only medium and no inoculum.
-
5. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species and established protocols.
6. Determination of MIC and FICI:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction compared to the growth control, depending on the drug and fungus).
-
Calculate the FICI for each combination that shows growth inhibition using the formula provided in the "Data Presentation" section. The lowest FICI value is reported as the FICI for the combination.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in fungal cells.
Caption: Proposed synergistic mechanism of Kanosamine HCl and Echinocandins.
Caption: Experimental workflow for the checkerboard microdilution assay.
References
Application Notes and Protocols: Kanosamine Hydrochloride for Inducing Cell Wall Stress in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanosamine, an aminodeoxy sugar and an antibiotic, serves as a potent tool for studying cell wall biogenesis and the associated stress response pathways in the model organism Saccharomyces cerevisiae. The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, providing osmotic protection, and facilitating cell-cell interactions. Its absence in human cells makes it an attractive target for antifungal drug development. Kanosamine hydrochloride disrupts the synthesis of the yeast cell wall, providing a specific mechanism to induce cell wall stress and activate the Cell Wall Integrity (CWI) signaling pathway.[1][2][3]
The mechanism of action of kanosamine involves its transport into the yeast cell through the glucose transport system, followed by phosphorylation to kanosamine-6-phosphate.[1][2] This metabolic product acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a critical enzyme in the biosynthetic pathway of chitin (B13524) and mannoproteins, which are essential components of the fungal cell wall.[1][2] The inhibition of this pathway leads to a weakened cell wall, triggering a compensatory response orchestrated primarily by the CWI pathway. This response involves a mitogen-activated protein kinase (MAPK) cascade that ultimately modulates gene expression to reinforce the cell wall.[4]
These application notes provide a comprehensive guide for utilizing this compound to induce and study cell wall stress in S. cerevisiae. Detailed protocols for determining the effective concentration of kanosamine, assessing cell viability, and monitoring the activation of the CWI pathway are presented.
Data Presentation
Table 1: Dose-Response of this compound on S. cerevisiae Growth Inhibition
| Kanosamine HCl (µg/mL) | % Growth Inhibition (OD600) |
| 0 (Control) | 0 |
| 10 | User-defined data |
| 25 | User-defined data |
| 50 | User-defined data |
| 100 | User-defined data |
| 250 | User-defined data |
| 500 | User-defined data |
| 1000 | User-defined data |
Table 2: CWI Pathway Activation in Response to this compound
| Treatment | Relative Mpk1/Slt2 Phosphorylation (Fold Change) | Relative FKS2 Gene Expression (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| Kanosamine HCl (IC50) | User-defined data | User-defined data |
| Kanosamine HCl (2x IC50) | User-defined data | User-defined data |
| Positive Control (e.g., 10 µg/mL Calcofluor White) | User-defined data | User-defined data |
Signaling Pathways and Experimental Workflows
Cell Wall Integrity (CWI) Signaling Pathway
This compound treatment leads to the activation of the CWI pathway. The diagram below illustrates the key components of this signaling cascade.
Caption: CWI signaling pathway activated by this compound.
Experimental Workflow for Studying Cell Wall Stress
The following diagram outlines the general workflow for investigating the effects of this compound on S. cerevisiae.
Caption: Workflow for this compound-induced cell wall stress analysis.
Experimental Protocols
Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) and IC50 of this compound
This protocol is essential for determining the appropriate concentration range of this compound for subsequent experiments.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound
-
Sterile water or appropriate solvent
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Yeast Inoculum: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into fresh YPD to an OD600 of 0.1 and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Prepare this compound Serial Dilutions: Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile water. Perform serial dilutions in YPD medium in a 96-well plate to achieve a range of concentrations (e.g., 0 to 1000 µg/mL).
-
Inoculate Plate: Dilute the mid-log phase yeast culture to a final OD600 of 0.05 in each well of the 96-well plate containing the this compound dilutions. Include a no-drug control.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Measure Growth: Measure the OD600 of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the no-drug control. The MIC is the lowest concentration that completely inhibits visible growth. The IC50 is the concentration that inhibits growth by 50%.
Protocol 2: Analysis of CWI Pathway Activation by Western Blotting for Phosphorylated Mpk1/Slt2
This protocol details the detection of the activated (phosphorylated) form of the MAPK Mpk1/Slt2.
Materials:
-
S. cerevisiae culture
-
This compound
-
YPD medium
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Urea (B33335) buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1% SDS, 1 mM PMSF, and phosphatase inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p44/42 MAPK (Erk1/2) (which cross-reacts with phosphorylated Slt2/Mpk1) and anti-Mpk1/Slt2 (for total protein control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Yeast Culture and Treatment: Grow a 50 mL culture of S. cerevisiae in YPD to mid-log phase (OD600 ≈ 0.8). Add this compound to the desired final concentration (e.g., IC50 value determined in Protocol 1). Incubate for a specific time (e.g., 30, 60, 90 minutes).
-
Protein Extraction: Harvest cells by centrifugation. Precipitate proteins by resuspending the cell pellet in 20% TCA and incubating on ice for 20 minutes. Wash the pellet with acetone (B3395972) and dry.
-
Cell Lysis: Resuspend the pellet in urea buffer. Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 10-15 minutes at 4°C.
-
Quantification and Sample Preparation: Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a compatible protein assay. Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against phosphorylated Mpk1/Slt2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Mpk1/Slt2 as a loading control.
-
Protocol 3: Gene Expression Analysis of CWI Pathway Target Genes by RT-qPCR
This protocol measures the transcriptional upregulation of genes known to be targets of the CWI pathway, such as FKS2 and CHS3.
Materials:
-
S. cerevisiae culture
-
This compound
-
YPD medium
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FKS2, CHS3) and a reference gene (e.g., ACT1)
-
qPCR instrument
Procedure:
-
Yeast Culture and Treatment: Grow S. cerevisiae and treat with this compound as described in Protocol 2, Step 1.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. Compare the expression levels in kanosamine-treated samples to the untreated control.
Conclusion
This compound is a valuable chemical tool for inducing cell wall stress in Saccharomyces cerevisiae in a controlled and specific manner. The protocols outlined in these application notes provide a robust framework for researchers to investigate the dose-dependent effects of this compound on yeast viability, the activation of the Cell Wall Integrity signaling pathway, and the resulting changes in gene expression. These studies can contribute to a deeper understanding of fungal cell wall biology and may aid in the development of novel antifungal therapies.
References
Application Note: Spectrophotometric Quantification of Kanamycin Hydrochloride in Culture Media
Abstract
This application note details a simple and cost-effective spectrophotometric method for the quantification of Kanamycin (B1662678) hydrochloride in bacterial culture media. The protocol is based on the reaction of the primary amino groups of Kanamycin with ninhydrin (B49086), which produces a colored product with a maximum absorbance at approximately 570 nm. This method is suitable for routine monitoring of Kanamycin concentrations in research and drug development settings.
Introduction
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes by binding to the 30S ribosomal subunit.[1][2] It is widely used as a selective agent in molecular biology and for treating various bacterial infections.[1][2][3] Accurate quantification of Kanamycin in culture media is crucial for ensuring its efficacy as a selection agent and for studying antibiotic resistance.[3] High-performance liquid chromatography (HPLC) is a standard method for antibiotic quantification; however, spectrophotometry offers a more accessible and rapid alternative for many laboratories.[3][4] The ninhydrin-based colorimetric assay is a well-established method for the determination of primary amines and can be adapted for the quantification of Kanamycin.[5][6][7][8] This application note provides a detailed protocol for this assay, including sample preparation, standard curve generation, and data analysis.
Principle of the Method
The quantification of Kanamycin is achieved through its reaction with ninhydrin (2,2-dihydroxyindane-1,3-dione). In this reaction, the primary amino groups of the Kanamycin molecule react with ninhydrin in a heated, buffered solution to form a deep purple-colored compound known as Ruhemann's purple.[7] The intensity of the color is directly proportional to the concentration of Kanamycin in the sample and can be measured using a spectrophotometer.
Materials and Reagents
-
Kanamycin sulfate (B86663) (or hydrochloride) powder, analytical standard
-
Ninhydrin
-
Phosphate (B84403) buffer solution (pH 8.0)
-
Distilled or deionized water
-
Culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Centrifuge
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
-
Heating block or water bath
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Kanamycin Stock Solution (1 mg/mL):
-
Kanamycin Working Standards:
-
Prepare a series of working standards by diluting the Kanamycin stock solution with the same type of culture medium that will be used for the experimental samples. This is crucial to account for the matrix effect.[10][11][12]
-
Typical concentration ranges for the standard curve are 10 µg/mL to 100 µg/mL.
-
Sample Preparation from Culture Media
-
Collect a sample of the bacterial culture containing Kanamycin.
-
Centrifuge the culture sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the dissolved Kanamycin.
-
If the supernatant is turbid or contains significant debris, filter it through a 0.22 µm syringe filter to ensure clarity.
Ninhydrin Reaction Protocol
-
Pipette 1.0 mL of each Kanamycin working standard and the prepared culture supernatant into separate, labeled test tubes.
-
Prepare a blank by pipetting 1.0 mL of the culture medium (without Kanamycin) into a separate test tube.
-
Add 0.5 mL of the ninhydrin reagent to each tube.
-
Add 0.5 mL of the phosphate buffer (pH 8.0) to each tube.
-
Mix the contents of each tube thoroughly.
-
Heat the tubes in a boiling water bath or a heating block at 100°C for 10 minutes to allow for color development.[7][8]
-
After heating, cool the tubes to room temperature.
-
Add 3.0 mL of distilled water to each tube and mix well.
Spectrophotometric Measurement
-
Set the spectrophotometer to a wavelength of 570 nm.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample.
-
Record the absorbance values.
Data Presentation
Kanamycin Standard Curve Data
| Kanamycin Concentration (µg/mL) | Absorbance at 570 nm (Mean) | Standard Deviation |
| 0 (Blank) | 0.000 | 0.000 |
| 10 | 0.152 | 0.005 |
| 20 | 0.301 | 0.008 |
| 40 | 0.598 | 0.012 |
| 60 | 0.895 | 0.015 |
| 80 | 1.190 | 0.020 |
| 100 | 1.485 | 0.025 |
Sample Quantification Data
| Sample ID | Absorbance at 570 nm | Calculated Concentration (µg/mL) |
| Culture Sample 1 | 0.750 | 50.5 |
| Culture Sample 2 | 0.455 | 30.6 |
Visualizations
Caption: Experimental workflow for Kanamycin quantification.
Caption: Principle of the ninhydrin reaction with Kanamycin.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid measurement of residual kanamycin using highly specific biomimetic recognition paper-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Kanamycin Stock Solution [novoprolabs.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reducing the matrix effect in mass spectral imaging of biofilms using flow-cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kanosamine hydrochloride degradation and stability in solution
This technical support center provides guidance on the degradation and stability of Kanosamine Hydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][2][3]
Q2: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] This suggests that the compound is susceptible to degradation in aqueous environments.
Q3: What solvents can be used to prepare stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[3] Stock solutions in these solvents should be purged with an inert gas.[3] For biological experiments, it is advised to make further dilutions into aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant.[3]
Q4: What is the solubility of this compound in common solvents?
The approximate solubility of this compound is as follows:
Q5: Are there any known degradation products of aminosugars like Kanosamine?
Studies on the related compound glucosamine (B1671600) have shown that it can degrade into various products, including furfurals, pyrazines, and 3-hydroxypyridines, particularly when heated in aqueous solutions at different pH values. The formation of these products is influenced by pH, with more diverse products generated at higher pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | Ensure complete dissolution of the compound in the chosen solvent before preparing final dilutions. Visually inspect solutions for any particulates. |
| Unexpected peaks in chromatography. | Formation of degradation products. | Use a validated stability-indicating analytical method to separate and identify potential degradation products. Refer to the experimental protocol section for guidance on developing such a method. |
| Discoloration of the solution. | Degradation of the compound, potentially leading to the formation of colored byproducts. | Discard any discolored solutions and prepare a fresh batch. Investigate the storage conditions (light exposure, temperature) that may have contributed to the degradation. |
Stability Data
Table 1: Degradation of Glucosamine Hydrochloride in Aqueous Solution at 150°C for 5 minutes
| pH | Major Degradation Products Identified |
| 4 | Furfurals |
| 7 | Furfurals |
| 8.5 | Pyrazines, 3-Hydroxypyridines, Pyrrole-2-carboxaldehyde, Furans, Acetol |
Data is illustrative and based on studies of glucosamine, not this compound.
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in solution.
1. Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation studies
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV spectrophotometer. A wavelength around 195-210 nm is often suitable for compounds with limited chromophores.
-
Mobile Phase Selection: Start with a mobile phase composition of acetonitrile and a phosphate buffer (e.g., 25 mM, pH adjusted to 3.0). Vary the ratio of acetonitrile to buffer to optimize the retention time and peak shape of this compound.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are typical starting points.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Analysis: Analyze the stressed samples by the developed HPLC method to check for the appearance of new peaks corresponding to degradation products. The method should be able to resolve the parent peak from all degradation product peaks.
5. Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Kanosamine Hydrochloride Resistance in Fungal Strains
Welcome to the technical support center for researchers utilizing Kanosamine hydrochloride in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the emergence of resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2] It is actively transported into fungal cells through the glucose transport system and is then phosphorylated to Kanosamine-6-phosphate. This active form binds to the fructose-6-phosphate (B1210287) binding site of GlcN-6-P synthase, blocking the synthesis of glucosamine-6-phosphate, a crucial precursor for chitin (B13524) synthesis.[1][2][3] The disruption of this pathway leads to defects in the fungal cell wall, causing morphological changes, inhibition of septum formation, and ultimately, growth inhibition.[1][2]
Q2: Are there any known intrinsic resistance mechanisms to this compound?
While extensive data is not available, some fungal species may exhibit intrinsic resistance due to variations in their glucose transport systems, reduced phosphorylation of Kanosamine once inside the cell, or inherent differences in the structure of their GlcN-6-P synthase enzyme that prevent effective binding of Kanosamine-6-phosphate.
Q3: My fungal strain has developed resistance to this compound. What are the possible mechanisms?
Acquired resistance to this compound, while not extensively documented, can be hypothesized based on known antifungal resistance mechanisms. Potential mechanisms include:
-
Target Modification: Mutations in the GFA1 gene, which encodes for glucosamine-6-phosphate synthase, could alter the enzyme's structure, reducing the binding affinity of Kanosamine-6-phosphate. One study has noted mutations in the GFA1 gene in strains resistant to 5-fluorocytosine, suggesting this gene can be a target for resistance mutations.[4]
-
Reduced Intracellular Accumulation: Although studies have shown that the Cdr1p drug efflux pump does not contribute to Kanosamine resistance, other uncharacterized transporters could potentially be involved in pumping the drug out of the cell.[1][2] Alternatively, mutations in the glucose transport system could reduce the uptake of Kanosamine into the cell.
-
Metabolic Bypass or Compensation: Fungal cells might upregulate compensatory pathways to maintain cell wall integrity. For instance, an increase in chitin production through the upregulation of chitin synthases has been observed as a response to other cell wall-targeting antifungals.[5][6]
Q4: Can I combine this compound with other antifungal agents?
Combining this compound with other antifungals could be a promising strategy to overcome resistance or enhance its efficacy. Synergistic effects have been observed when combining inhibitors of the chitin synthesis pathway with inhibitors of β-glucan synthesis, such as echinocandins.[5][7] This approach targets multiple components of the fungal cell wall simultaneously.
Troubleshooting Guides
Issue 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain.
This indicates the potential development of acquired resistance.
| Possible Cause | Suggested Action |
| Target Modification | Sequence the GFA1 gene of the resistant strain to identify potential mutations. Compare the sequence with that of the parental, susceptible strain. |
| Increased Drug Efflux | While the known Cdr1p pump is not implicated, you can perform a rhodamine 6G efflux assay to test for general ATP-binding cassette (ABC) transporter activity. |
| Reduced Drug Uptake | Measure the intracellular concentration of this compound in both susceptible and resistant strains. A lower concentration in the resistant strain would suggest reduced uptake or increased efflux. |
| Compensatory Mechanisms | Quantify the chitin content of the cell wall in both susceptible and resistant strains. An increase in chitin in the resistant strain could indicate a compensatory response. |
Issue 2: High variability in experimental results with this compound.
Inconsistent results can arise from several experimental factors.
| Possible Cause | Suggested Action |
| Inoculum Preparation | Ensure a standardized and consistent method for preparing the fungal inoculum for each experiment to maintain uniformity in cell number and growth phase. |
| Media Composition | The presence of high concentrations of glucose in the growth medium can compete with this compound for uptake. Use a defined medium with a controlled glucose concentration for your experiments. |
| pH of the Medium | The activity of some antifungal agents can be influenced by the pH of the medium. Maintain a consistent and buffered pH throughout your experiments. |
| Drug Stability | Prepare fresh solutions of this compound for each experiment, as the stability of the compound in solution over time may vary. |
Quantitative Data
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species. Note that these values can vary depending on the specific strain and the experimental conditions used.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | High (specific value not consistently reported) | [1] |
| Saccharomyces cerevisiae | High (specific value not consistently reported) | [1] |
| Plant-pathogenic oomycetes | 25 - 60 | [3] |
| Aspergillus fumigatus | >16 | [8] |
| Cryptococcus neoformans | No specific data found |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.
-
Prepare Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate and Incubate: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥95% reduction in turbidity) compared to the growth control.[9]
Protocol 2: Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase) Activity Assay
This is an enzyme-coupled assay to measure the activity of GlcN-6-P synthase.[10]
-
Prepare Cell Lysate: Grow the fungal strain to mid-log phase and harvest the cells. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline) and resuspend in lysis buffer containing protease inhibitors. Lyse the cells using a method such as bead beating or sonication. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Assay Mixture: In a microcuvette or 96-well plate, prepare the following reaction mixture:
-
Fructose-6-phosphate (substrate)
-
L-glutamine (substrate)
-
Acetyl-CoA
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1) (coupling enzyme)
-
Buffer (e.g., Tris-HCl)
-
-
Initiate Reaction: Add the fungal cell lysate to the assay mixture to start the reaction.
-
Measure Activity: The production of glucosamine-6-phosphate by GlcN-6-P synthase is coupled to its acetylation by GNA1, which consumes acetyl-CoA. Monitor the decrease in absorbance at 230 nm, which corresponds to the consumption of acetyl-CoA. The rate of absorbance decrease is proportional to the GlcN-6-P synthase activity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Polyaminocarboxylate Compound To Treat Murine Pulmonary Aspergillosis by Interfering with Zinc Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kanosamine Hydrochloride for Plant Pathogen Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Kanosamine hydrochloride in plant pathogen inhibition experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against plant pathogens?
A1: this compound is the salt form of Kanosamine, an aminoglycoside antibiotic produced by various bacteria, including Bacillus cereus.[1][2][3] Its primary mechanism of action is the inhibition of cell wall biosynthesis in susceptible organisms.[1][4][5] Kanosamine is transported into the pathogen's cells via the glucose transport system, where it is phosphorylated to Kanosamine-6-phosphate.[1][4][6] This metabolite then acts as a competitive inhibitor of glucosamine-6-phosphate synthase, an essential enzyme in the pathway for synthesizing chitin (B13524) and other cell wall components.[1][4][6] This disruption leads to morphological changes, inhibition of septum formation, and cell agglutination.[1][6]
Q2: What is the known spectrum of activity for this compound?
A2: this compound is particularly effective against plant-pathogenic oomycetes.[2][3][7][8] It also shows moderate inhibitory activity against certain fungi and is less effective against most bacterial species.[2][3][7][8] Its efficacy can be influenced by the pH of the growth medium, with oomycetes showing greater vulnerability at a neutral pH of 7.0 compared to a more acidic pH of 5.6.[9]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is a crystalline solid that is soluble in various solvents. For long-term storage (up to 4 years), the solid powder should be kept at -20°C.[10][11] Stock solutions can be prepared in solvents like DMSO or DMF (up to 25 mg/mL) or in aqueous buffers like PBS (pH 7.2, up to 10 mg/mL).[10][11] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[11] Aqueous solutions are not recommended for storage for more than one day.[11] For short-term storage of a few days to weeks, the solid can be kept at 0-4°C.[5]
Troubleshooting Guide
Q4: I am observing no or significantly lower-than-expected inhibition of my target pathogen. What are the potential causes?
A4: Several factors could contribute to low bioactivity. Consider the following troubleshooting steps:
-
pH of the Medium: The activity of Kanosamine is pH-dependent, especially against oomycetes, with higher activity often observed at neutral pH (7.0) versus acidic pH (5.6).[9] Verify that the pH of your experimental medium is optimal for Kanosamine's activity.
-
Compound Degradation: If using aqueous stock solutions, ensure they are freshly prepared, as they are not recommended for storage beyond one day.[11] The solid compound is stable for years when stored properly at -20°C.[10][11]
-
Inoculum Quality: The growth phase and density of the pathogen inoculum can significantly impact susceptibility. Ensure you are using a standardized and healthy inoculum for consistent results.
-
Pathogen Susceptibility: Verify from literature that your target pathogen is known to be susceptible to Kanosamine. As shown in the data tables, sensitivity varies greatly between species.
-
Media Composition: Certain components in rich media, such as high concentrations of phosphate, have been shown to suppress the natural production of Kanosamine by bacteria and could potentially interfere with its activity.[2][3][7]
Q5: My experimental results are inconsistent across replicates. What should I check?
A5: Inconsistent results often stem from minor variations in experimental setup.
-
Homogeneity of Solutions: Ensure your stock and working solutions of this compound are thoroughly mixed before application.
-
Uniform Inoculum: Make sure the pathogen inoculum is evenly distributed across all replicates. Clumping or uneven spread can lead to variable growth and inhibition.
-
Environmental Control: Check for temperature or humidity gradients within your incubator or growth chamber that could affect pathogen growth rates differently across plates or wells.
-
Pipetting Accuracy: Verify the calibration and proper use of your pipettes to ensure accurate delivery of the compound and inoculum.
Q6: The this compound powder is not dissolving completely. What can I do?
A6: Solubility issues can hinder the preparation of accurate concentrations.
-
Verify Solvent and Concentration: Confirm that you are using an appropriate solvent and not exceeding the solubility limits (see Table 2). This compound is soluble in DMSO and DMF up to 25 mg/mL and in PBS (pH 7.2) up to 10 mg/mL.[10][11]
-
Use of Fresh Solvent: Ensure the solvent has not absorbed moisture, which can affect its solvating properties.
-
Gentle Warming and Vortexing: Gentle warming or vortexing can aid dissolution. For aqueous solutions, sonication can also be effective. Do not overheat, as this may degrade the compound.
-
Prepare Fresh Stock: If the powder is old or has been stored improperly, it may have absorbed moisture, affecting its solubility. It is best to use a fresh vial.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of Kanosamine against Various Plant Pathogens
| Pathogen Species | Pathogen Type | MIC (µg/mL) |
| Phytophthora medicaginis M2913 | Oomycete | 25 |
| Aphanomyces euteiches WI-98 | Oomycete | 60 |
| Pythium aphanidermatum Pa138 | Oomycete | Less Sensitive |
| Pythium torulosum A25a | Oomycete | Less Sensitive |
| Staphylococcus aureus | Bacterium | 400 |
| Erwinia herbicola LS005 | Bacterium | 400 |
| Lactobacillus acidophilus | Bacterium | 400 |
| Cytophaga johnsonae | Bacterium | 300 |
Data compiled from multiple sources.[8][9][10]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 25 mg/mL |
| DMF | 25 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 5 mg/mL |
| Water | Soluble |
| Methanol | Soluble |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols and Visualizations
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the antifungal activity of a compound.[13][14]
-
Media Preparation: Prepare RPMI-1640 medium (without bicarbonate, with L-glutamine) and buffer it to pH 7.0 with MOPS buffer. Supplement with 2% glucose.[14] Sterilize by filtration.
-
Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile DMSO or water.
-
Inoculum Preparation: Culture the target pathogen on an appropriate agar (B569324) medium. Harvest spores or mycelial fragments and suspend them in sterile saline. Adjust the suspension to a final concentration of approximately 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or spectrophotometer.[14]
-
Serial Dilution:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Kanosamine stock solution to the first well of each row to be tested, creating a starting concentration of 500 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculation: Dilute the pathogen suspension from Step 3 in the growth medium so that adding 100 µL to each well results in a final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL). Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only) on each plate.
-
Incubation: Cover the plate and incubate at the optimal temperature for the pathogen for 24-48 hours, or until sufficient growth is observed in the positive control wells.
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.
Diagrams
Caption: Mechanism of action of Kanosamine in a pathogen cell.
Caption: Experimental workflow for MIC determination via broth microdilution.
Caption: Troubleshooting logic for low bioactivity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medkoo.com [medkoo.com]
- 6. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Akt | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. labsolu.ca [labsolu.ca]
- 13. scielo.br [scielo.br]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Kanosamine hydrochloride in buffers
Welcome to the technical support center for Kanosamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential solubility issues in aqueous buffers. This guide offers troubleshooting strategies and answers to frequently asked questions to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing that this compound is not dissolving well in my buffer. What are the primary factors that could be causing this?
A1: Poor solubility of this compound in aqueous buffers can be attributed to several factors. The most critical are the pH of the buffer, the concentration of the compound, the temperature of the solution, and the presence of other salts in the buffer. This compound, as an amine hydrochloride, is generally more soluble in acidic conditions.
Q2: How does the pH of the buffer affect the solubility of this compound?
A2: The pH of your buffer is a critical determinant of solubility. This compound contains a primary amine group. At a lower (more acidic) pH, this amine group is protonated (-NH3+), which increases its polarity and enhances its solubility in aqueous solutions. As the pH increases towards neutral and alkaline conditions, the amine group may become deprotonated (-NH2), rendering the molecule less polar and consequently less soluble. It has been noted that the biological activity of Kanosamine is greater at pH 7.0 than at pH 5.6, indicating the importance of pH in experimental design.[1][2]
Q3: What is the expected solubility of this compound in standard buffers and solvents?
A3: The solubility of this compound has been determined in several common laboratory solvents. In aqueous buffer, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[3][4] For organic solvents, the solubility is higher, which is useful for preparing concentrated stock solutions.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, increasing the temperature can improve the solubility of this compound. For a structurally similar compound, Glucosamine hydrochloride, solubility in water has been shown to increase with temperature.[5][6] Gentle warming can be an effective method to aid dissolution. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged heating should be avoided.
Q5: Are there any specific buffer components I should be cautious about when trying to dissolve this compound?
A5: Yes, the composition of your buffer can significantly impact solubility. Studies on the closely related Glucosamine hydrochloride have shown that the presence of additional salts, such as sodium chloride (NaCl) and potassium chloride (KCl), can decrease its solubility.[5][6] This is likely due to the common ion effect. If you are encountering solubility issues, consider using a buffer with a lower ionic strength.
Q6: How should I prepare a stock solution of this compound?
A6: Due to its higher solubility in organic solvents, it is recommended to first prepare a concentrated stock solution in DMSO or DMF (up to 25 mg/mL).[3][4] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. When preparing the stock solution, especially in DMSO, using sonication and gentle warming can aid dissolution.[2] Ensure that the final concentration of the organic solvent in your experiment is low enough to not cause any undesired physiological effects.[3]
Q7: How stable is this compound in aqueous solutions?
A7: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment and not to store them for more than one day.[3] The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[3][4]
Q8: I've noticed the solid material appears clumpy. Could this affect solubility?
A8: this compound can be hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping and may affect its dissolution. It is important to handle the solid material in a dry environment and to ensure the container is tightly sealed after use.
Data Presentation
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | pH | Approximate Solubility |
| Phosphate Buffered Saline (PBS) | 7.2 | ~10 mg/mL[3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | N/A | ~25 mg/mL[3][4] |
| Dimethylformamide (DMF) | N/A | ~25 mg/mL[3][4] |
| Ethanol | N/A | ~5 mg/mL[3][4] |
Influence of Temperature and Additives on a Structurally Similar Compound
Data adapted from a study on Glucosamine hydrochloride (GAH) and should be used as a reference for trends.[5][6]
| Temperature | Additive (Concentration) | Effect on GAH Solubility |
| Increasing Temperature (5°C to 50°C) | None (Pure Water) | Solubility Increases |
| Constant Temperature | Increasing NaCl Concentration | Solubility Decreases |
| Constant Temperature | Increasing KCl Concentration | Solubility Decreases |
| Constant Temperature | Increasing HCl Concentration | Solubility Decreases |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol describes the recommended procedure for preparing an aqueous solution of this compound for use in biological experiments.
Materials:
-
This compound (solid)
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile 0.22 µm syringe filter (for sterile applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a portion of the desired buffer to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aiding Dissolution (if necessary):
-
pH Adjustment: If the compound does not dissolve, consider preparing the solution in a slightly more acidic buffer.
-
Warming: Gently warm the solution in a water bath (e.g., to 37°C) with intermittent vortexing. Avoid excessive heat or prolonged heating.
-
-
Final Volume: Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration and mix well.
-
Sterilization (for sterile applications): If required, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Use: Use the freshly prepared solution immediately. Do not store aqueous solutions for more than one day.[3]
Protocol for Preparing a Concentrated Stock Solution in an Organic Solvent
Materials:
-
This compound (solid)
-
High-purity DMSO or DMF
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile tube, weigh the desired amount of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, use an ultrasonic bath to aid the process. Gentle warming can also be applied.
-
Storage: Store the stock solution at -20°C.
-
Dilution: For experiments, thaw the stock solution and dilute it to the final working concentration in the desired aqueous buffer immediately before use.
Visualizations
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for poor this compound solubility.
Factors Influencing this compound Solubility in Buffers
Caption: Key factors affecting this compound's solubility in aqueous buffers.
References
Technical Support Center: pH Effects on Kanosamine Hydrochloride Activity Against Oomycetes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the pH-dependent activity of Kanosamine hydrochloride against oomycetes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against oomycetes?
A1: this compound is the hydrochloride salt of Kanosamine, an aminoglycoside antibiotic. Its primary mechanism of action against oomycetes is the inhibition of cell wall biosynthesis. After being transported into the oomycete cell, Kanosamine is phosphorylated to Kanosamine-6-phosphate. This active form then acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase, a key enzyme in the pathway for cell wall synthesis.[1]
Q2: How does pH influence the activity of this compound against oomycetes?
A2: The activity of this compound against oomycetes is significantly influenced by pH. Experimental evidence shows that it is more effective at a neutral to slightly alkaline pH compared to acidic conditions. For instance, its inhibitory effect on various oomycete species is greater at pH 7.0 than at pH 5.6.[1][2][3] This pH-dependent activity is a critical factor to consider when designing and interpreting experiments.
Q3: What are the key differences between oomycete and fungal cell walls that are relevant to this compound's activity?
A3: Oomycete cell walls are fundamentally different from those of true fungi. Oomycete cell walls are primarily composed of cellulose (B213188) and β-1,3 and β-1,6 glucans.[4] In contrast, fungal cell walls are predominantly made of chitin. This difference in cell wall composition is a key reason why some antifungal agents are not effective against oomycetes. This compound's ability to disrupt the biosynthesis of essential cell wall components makes it effective against these pathogens.
Q4: What is the general stability of this compound in solution at different pH values?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Suboptimal pH of the growth medium.
-
Troubleshooting Step: Verify the pH of your experimental medium. The activity of this compound is significantly higher at neutral to slightly alkaline pH (e.g., pH 7.0).[1][2][3] If your medium is acidic, adjust it to the optimal range for Kanosamine activity. Use a buffered medium (e.g., with MOPS) to maintain a stable pH throughout the experiment.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If you must store solutions, aliquot and store them at -20°C or below for short periods.
-
-
Possible Cause 3: Inappropriate inoculum size.
-
Troubleshooting Step: Standardize the inoculum concentration. A high density of oomycete mycelium or spores may require a higher concentration of the inhibitor to show an effect.
-
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values between replicates.
-
Possible Cause 1: Inconsistent pH across wells.
-
Troubleshooting Step: Ensure that the pH is uniform across all wells of your microtiter plate. When preparing serial dilutions, ensure the diluent has the same buffered pH as the growth medium.
-
-
Possible Cause 2: Uneven distribution of inoculum.
-
Troubleshooting Step: Ensure the oomycete inoculum (mycelial fragments or zoospores) is homogeneously suspended before dispensing into the wells. For mycelial growth, consistent plug sizes are crucial.
-
-
Possible Cause 3: Edge effects in microtiter plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the compound and affect pH, fill the outer wells with sterile water or medium and do not use them for experimental data.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various oomycetes.
| Oomycete Species | MIC (µg/mL) | pH of Medium | Reference |
| Phytophthora medicaginis M2913 | 25 | Not Specified | [1][2] |
| Aphanomyces euteiches WI-98 | 60 | Not Specified | [1][2] |
| Pythium aphanidermatum Pa138 | Less Sensitive | Not Specified | [2] |
| Pythium torulosum A25a | Less Sensitive | Not Specified | [2] |
Note: The provided data indicates that Phytophthora medicaginis is highly sensitive, while Pythium species are less sensitive to this compound. Activity is generally higher at pH 7.0 compared to pH 5.6.[1][2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against oomycetes at different pH values using a broth microdilution method.
-
Preparation of Oomycete Inoculum:
-
Culture the oomycete species on a suitable solid medium (e.g., V8 agar, cornmeal agar).
-
For mycelial inoculum, take mycelial plugs from the edge of an actively growing colony using a sterile cork borer.
-
For zoospore inoculum, induce sporulation according to established protocols for the specific oomycete species. Harvest and count zoospores using a hemocytometer.
-
-
Preparation of Growth Media at Different pH Values:
-
Prepare a suitable liquid growth medium (e.g., V8 broth, pea broth).
-
Divide the medium into aliquots and adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.5, 7.5) using sterile HCl or NaOH.
-
Buffer the media using a non-interfering buffer such as MOPS (3-(N-morpholino)propanesulfonic acid) to maintain a stable pH throughout the experiment.
-
Sterilize the pH-adjusted media by filtration.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial twofold dilutions of the stock solution in the pH-adjusted growth media in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Add the standardized oomycete inoculum (mycelial plugs or a specific concentration of zoospores) to each well.
-
Include a positive control (no this compound) and a negative control (no inoculum) for each pH value.
-
Seal the plates to prevent evaporation and incubate at the optimal temperature for the oomycete species in the dark.
-
-
MIC Determination:
-
After a suitable incubation period (e.g., 48-72 hours), determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the oomycete. Growth can be assessed visually or by measuring absorbance using a microplate reader.
-
Mandatory Visualization
Caption: Putative signaling pathway of this compound action and the resulting cell wall stress response in oomycetes.
Caption: Experimental workflow for determining the pH-dependent MIC of this compound against oomycetes.
References
Technical Support Center: Kanosamine Hydrochloride MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Kanosamine hydrochloride Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from a variety of factors, ranging from procedural variations to specific properties of the compound and the test organisms. This guide provides a structured approach to identifying and resolving common issues.
Summary of Potential Issues and Solutions
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| K-001 | High well-to-well or inter-assay variability | - Inaccurate pipetting of this compound, media, or inoculum.- Incomplete solubilization or precipitation of this compound.- Non-homogenous inoculum suspension. | - Calibrate and use appropriate micropipettes. Ensure proper mixing at each dilution step.- Confirm complete dissolution of this compound in the appropriate solvent before preparing dilutions. Visually inspect for precipitates.- Vortex the inoculum suspension thoroughly before and during aliquoting. |
| K-002 | "Skipped wells" or paradoxical growth at higher concentrations | - Contamination of the microtiter plate or reagents.- Eagle effect (paradoxical increased tolerance at high drug concentrations).- Compound precipitation at higher concentrations. | - Use aseptic techniques throughout the procedure. Include negative control wells (media only) to check for contamination.- Repeat the assay with a wider range of concentrations and smaller dilution steps around the suspected paradoxical zone.- Check the solubility of this compound at the highest concentrations tested in your specific media. |
| K-003 | MIC values are consistently higher or lower than expected | - Incorrect preparation of this compound stock solution.- Inaccurate inoculum density.- Variation in media composition (e.g., cation concentration, pH).- Extended or shortened incubation time. | - Verify the purity and accurate weighing of the this compound powder. Recalculate and reprepare the stock solution.- Standardize the inoculum to 0.5 McFarland before dilution. Verify the final inoculum concentration by plate count.- Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended for aminoglycosides. Ensure the pH of the media is within the recommended range (typically 7.2-7.4).- Adhere to the standardized incubation time (e.g., 16-20 hours for most bacteria). |
| K-004 | Trailing endpoints or faint growth over a range of concentrations | - The organism may exhibit a bacteriostatic rather than bactericidal response to this compound.- Subjective interpretation of growth inhibition. | - Read endpoints at a consistent time point. Use a spectrophotometric plate reader to quantify growth and define the MIC as a specific percentage of inhibition (e.g., ≥80%) compared to the positive control.- Have a second trained individual read the plates independently. |
Quantitative Data: Reported MIC Values for this compound
The following table summarizes some reported MIC values for this compound against various microorganisms. These values can serve as a reference, but it is important to note that results may vary based on the specific strain and testing conditions.
| Microorganism | MIC (µg/mL) | Reference |
| Phytophthora medicaginis M2913 | 25 | [1][2][3] |
| Aphanomyces euteiches WI-98 | 60 | [1] |
| Staphylococcus aureus | 400 | [2][4] |
| Lactobacillus acidophilus | 400 | [5] |
| Erwinia herbicola LS005 | 400 | [5] |
| Cytophaga johnsonae | 300 | [5] |
| Escherichia coli K37 (at pH 8.0) | 300 | [5] |
Experimental Protocols
Standard Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Media and Reagent Preparation:
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.
-
This compound Stock Solution: Accurately weigh a sufficient amount of this compound powder (purity ≥96%)[6]. Dissolve in sterile deionized water or a recommended solvent to a final concentration of 10 mg/mL. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Transfer to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Assay Procedure:
-
Plate Setup: Use a sterile 96-well microtiter plate. Add 50 µL of CAMHB to wells in columns 2 through 12.
-
Serial Dilution: Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process down to column 10. Discard 50 µL from column 10. Column 11 serves as the positive control (inoculum without drug), and column 12 serves as the negative control (media only).
-
Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by using a microplate reader.
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent this compound MIC assay results.
Mechanism of Action of Kanosamine
Caption: The mechanism of action of Kanosamine, leading to the inhibition of cell wall biosynthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results showing growth in higher concentration wells but not in lower ones?
A1: This phenomenon, known as the "Eagle effect" or paradoxical growth, can occur with some antimicrobial agents. It may be due to the drug interfering with its own activity at high concentrations. Alternatively, it could be a result of compound precipitation at higher concentrations, reducing its effective concentration. We recommend repeating the assay with a finer dilution series around the concentrations where this was observed. Also, visually inspect the wells with the highest drug concentrations for any signs of precipitation.
Q2: The MIC of this compound for my bacterial strain is much higher than what is reported in the literature. What could be the reason?
A2: Several factors can contribute to this discrepancy. First, ensure your inoculum is properly standardized to 0.5 McFarland; a higher inoculum density can lead to a higher apparent MIC. Second, the composition of your growth medium is critical. Aminoglycoside activity is known to be affected by the concentration of divalent cations (Ca²⁺ and Mg²⁺) and the pH of the medium. Using non-cation-adjusted Mueller-Hinton Broth or a medium with a lower pH can decrease the activity of this compound, resulting in a higher MIC.[5] Finally, intrinsic or acquired resistance in your specific bacterial strain could be a factor.
Q3: Can I use a different broth besides Mueller-Hinton Broth for my MIC assay?
A3: While other broths can be used, it is important to be aware that the composition of the medium can significantly impact the MIC of this compound. For consistency and comparability with published data, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious bacteria. If you must use a different medium, we recommend validating your results against a reference strain with a known MIC in both your chosen medium and CAMHB.
Q4: How should I interpret "trailing" growth in my MIC assay?
A4: Trailing refers to a gradual decrease in turbidity over a range of concentrations, making it difficult to determine a clear endpoint. This can occur if this compound is bacteriostatic rather than bactericidal against the test organism at certain concentrations. To standardize the interpretation, we recommend reading the MIC at a fixed time point (e.g., 18 hours) and defining the MIC as the lowest concentration that produces a significant reduction in growth (e.g., 80% or 90%) compared to the positive control. Using a microplate reader can help to quantify this.
Q5: My this compound powder is difficult to dissolve. What is the best solvent?
A5: this compound is generally soluble in water. For creating a stock solution, sterile deionized water is the recommended solvent. If you experience solubility issues, gentle warming and vortexing may aid in dissolution. It is crucial to ensure the compound is fully dissolved before filter-sterilizing and making serial dilutions, as undissolved particles will lead to inaccurate concentrations and inconsistent results.
References
How to prevent precipitation of Kanosamine hydrochloride in media
Welcome to the Technical Support Center for Kanosamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in media.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound in your experimental media can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to identify and resolve issues related to its solubility and stability.
Visual Troubleshooting Flowchart
Below is a flowchart to guide you through the troubleshooting process when you encounter precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in media?
A1: Precipitation of this compound can be attributed to several factors:
-
Exceeding Solubility Limits: The concentration of this compound may surpass its solubility in the specific solvent or medium.
-
pH of the Medium: this compound's solubility is pH-dependent. Media with a pH outside the optimal range (typically neutral to slightly alkaline) can reduce its solubility. Oomycetes, for instance, show greater vulnerability to kanosamine at pH 7.0 compared to pH 5.6.[1]
-
Media Composition: Certain components in complex media can interact with this compound, leading to precipitation. High concentrations of phosphate have been shown to suppress the accumulation of kanosamine, which may be related to precipitation.[2][3][4] The presence of other salts, such as NaCl and KCl, can also decrease the solubility of similar hydrochloride compounds due to the common ion effect.
-
Temperature: Significant temperature fluctuations, such as rapidly moving a concentrated stock solution from cold storage to room temperature media, can cause the compound to precipitate out of solution.
-
Improper Dissolution Technique: Incorrect order of addition or inadequate mixing when preparing the final solution can lead to localized high concentrations and precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in several organic solvents, which are ideal for preparing concentrated stock solutions.[5] It is also soluble in aqueous buffers like PBS.[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Phosphate-Buffered Saline (PBS) at pH 7.2
It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day, suggesting that preparing fresh dilutions from a non-aqueous stock is preferable for consistent results.[5]
Q3: How can I prevent precipitation when adding this compound to my cell culture medium?
A3: To prevent precipitation, follow these recommendations:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the volume of solvent added to your culture medium.
-
Pre-warm the Medium: Before adding the stock solution, ensure your cell culture medium is at its working temperature (e.g., 37°C).
-
Stepwise Dilution: Add the stock solution to the medium in a stepwise manner while gently swirling or mixing. Avoid adding the concentrated stock directly to a large volume of cold medium.
-
Final Concentration Check: Ensure the final concentration of this compound in your medium does not exceed its solubility limit in that specific medium.
-
pH Adjustment: If your experimental conditions allow, ensure the final pH of the medium is within the optimal range for this compound solubility (around 7.0-7.4).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
Experimental Protocols
Protocol for Preparing a Stable Working Solution of this compound in Cell Culture Medium
This protocol provides a step-by-step guide for preparing a sterile, stable working solution of this compound in a common cell culture medium such as DMEM or RPMI-1640.
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO: a. In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder. b. Add 1 mL of sterile, cell culture grade DMSO to the powder in a sterile microfuge tube. c. Vortex thoroughly until the powder is completely dissolved. This is your 10 mg/mL stock solution. d. Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C.
-
Prepare the Final Working Solution (Example: 100 µg/mL in 50 mL of medium): a. Thaw a single-use aliquot of the 10 mg/mL this compound stock solution at room temperature. b. In a sterile 50 mL conical tube, add 49.5 mL of pre-warmed (37°C) cell culture medium. c. Add 500 µL of the 10 mg/mL stock solution to the medium. This creates a 1:100 dilution for a final concentration of 100 µg/mL. d. Cap the tube and gently invert several times to ensure thorough mixing. Do not vortex vigorously as this can cause foaming of the medium. e. If sterility is a concern, the final working solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Final Use: a. The freshly prepared working solution is now ready to be added to your cell cultures.
Mandatory Visualization
Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine
The diagram below illustrates the proposed mechanism of action for Kanosamine in fungal cells. Kanosamine enters the cell via glucose transporters and is subsequently phosphorylated. The resulting Kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthesis pathway, which is crucial for cell wall synthesis.
References
- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Akt | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
Improving the specificity of Kanosamine hydrochloride in mixed microbial cultures
Welcome to the technical support center for Kanosamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in mixed microbial cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that primarily functions by inhibiting cell wall biosynthesis.[1][2][3][4] In fungi and oomycetes, it is actively transported into the cells via the glucose transport system and is then phosphorylated to Kanosamine-6-phosphate.[2][5] This product, Kanosamine-6-phosphate, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a critical enzyme in the pathway for synthesizing hexosamines, which are essential components of the cell wall.[2][5] This inhibition leads to profound morphological changes, including the inhibition of septum formation.[5][6]
Q2: Which microorganisms are generally sensitive to this compound?
A2: this compound has a specific spectrum of activity. It is highly inhibitory to plant-pathogenic oomycetes, moderately inhibitory to certain fungi (including some human pathogens like Candida albicans), and active against only a few bacterial species.[6][7][8][9][10] Many common bacterial genera such as Bacillus, Pseudomonas, and various enteric bacteria are not sensitive to high concentrations.[8]
Q3: How does pH affect the activity of this compound?
A3: The pH of the culture medium can significantly influence the inhibitory activity of Kanosamine. Oomycetes and some bacterial species show greater sensitivity to the compound at a neutral or slightly alkaline pH (7.0-8.0) compared to an acidic pH (e.g., 5.6).[6][7][8] This is a critical factor to consider when designing experiments for mixed microbial cultures.
Q4: Can components of the culture medium interfere with this compound's effectiveness?
A4: Yes, media composition can affect both the production of Kanosamine by producing organisms (like Bacillus cereus) and potentially its activity. For instance, the production of Kanosamine is reportedly enhanced by the addition of ferric iron and suppressed by phosphate (B84403) in rich media.[6][8][9][10] While this relates to production, it highlights that media components can influence the biological availability and activity of secondary metabolites. High concentrations of glucose could potentially compete with Kanosamine for uptake into fungal cells, although this specific interaction requires further investigation.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in mixed microbial cultures.
Issue 1: Low Specificity - Inhibition of Non-Target Microorganisms
-
Possible Cause 1: Unfavorable pH. The activity of Kanosamine is pH-dependent.[6][8] Your experimental pH might be favoring the inhibition of both target and non-target organisms.
-
Troubleshooting Step: Adjust the pH of your culture medium. If you are targeting a specific oomycete or fungus while trying to spare a bacterial species, test a range of pH levels. For example, increasing the pH to 8.0 may enhance activity against sensitive bacteria like Cytophaga johnsonae and Escherichia coli K37, while many other bacteria remain insensitive.[8] Conversely, a lower pH might reduce its activity, potentially sparing less sensitive organisms.
-
Workflow:
Workflow for troubleshooting low specificity.
Issue 2: Inconsistent or No Activity Observed
-
Possible Cause 1: Improper Solvent or Storage. this compound has specific solubility and stability characteristics. Using an inappropriate solvent or storing solutions improperly can lead to loss of activity.
-
Troubleshooting Step: Ensure you are using a suitable solvent. This compound is soluble in PBS (approx. 10 mg/ml), DMSO (approx. 25 mg/ml), and DMF (approx. 25 mg/ml).[3][11] Aqueous solutions are not recommended for storage for more than one day.[11] For long-term storage, keep the compound as a crystalline solid at -20°C.[11] When using organic solvents for stock solutions, ensure the final concentration in your experiment is low enough to not have physiological effects on your organisms.[11]
-
Possible Cause 2: Antagonistic Media Components. As mentioned, high levels of phosphate can suppress the natural production of Kanosamine.[8][10] While you are adding it exogenously, it is possible that certain media components could interfere with its activity.
-
Troubleshooting Step: If possible, simplify your culture medium to the minimum components required for microbial growth. This reduces the chances of unknown interactions. Compare the activity of Kanosamine in a minimal medium versus a rich, complex medium.
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | Type | MIC | Reference |
| Phytophthora medicaginis M2913 | Oomycete | 25 µg/mL | [3][6][7] |
| Aphanomyces euteiches WI-98 | Oomycete | 60 µg/mL | [6][7] |
| Staphylococcus aureus | Bacterium | 400 µg/mL | [3][8] |
| Lactobacillus acidophilus | Bacterium | 400 µg/mL | [8] |
| Erwinia herbicola LS005 | Bacterium | 400 µg/mL | [8] |
| Cytophaga johnsonae | Bacterium | 300 µg/mL | [8] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | [3][11] |
| DMF | 25 mg/mL | [3][11] |
| Ethanol | 5 mg/mL | [3][11] |
| PBS (pH 7.2) | 10 mg/mL | [3][11] |
Experimental Protocol: Determining Specificity in a Mixed Microbial Culture
This protocol outlines a method to determine the optimal concentration and conditions for selectively inhibiting a target microorganism in a mixed culture.
-
Preparation of Kanosamine Stock Solution:
-
Culture Preparation:
-
Prepare a defined mixed microbial culture containing your target organism and at least one representative non-target organism.
-
Inoculate the mixed culture into a suitable liquid medium in a multi-well plate format (e.g., 96-well plate).
-
-
pH Gradient Assay:
-
Prepare the liquid culture medium across a range of pH values (e.g., from 5.5 to 8.0 in 0.5 pH unit increments).
-
To each pH condition, add a range of Kanosamine concentrations (e.g., from 0 to 500 µg/mL).
-
Include a "no-drug" control for each pH value.
-
Incubate the plates under appropriate conditions for microbial growth.
-
-
Assessing Inhibition and Specificity:
-
Measure the growth of the microbial populations at regular intervals (e.g., every 12 hours for 48-72 hours). This can be done via:
-
Optical Density (OD): Provides a measure of total culture turbidity.
-
Selective Plating: Plate dilutions of the culture onto selective agar (B569324) plates that allow for the enumeration (CFU/mL) of the target and non-target organisms separately.
-
Quantitative PCR (qPCR): Use species-specific primers to quantify the population of each organism.
-
-
Calculate the MIC for each organism at each pH. The optimal condition is the pH and concentration that maximizes inhibition of the target organism while minimizing inhibition of the non-target organisms.
-
Mechanism of Action Pathway
The following diagram illustrates the mechanism by which Kanosamine inhibits fungal cell wall synthesis.
References
- 1. scbt.com [scbt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Akt | TargetMol [targetmol.com]
- 8. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing batch-to-batch variability of Kanosamine hydrochloride
Welcome to the Technical Support Center for Kanosamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as 3-Amino-3-deoxy-D-glucose hydrochloride, is an aminosugar antibiotic.[1] It is a component of the broader-spectrum antibiotic, kanamycin. In research, it is primarily used as an inhibitor of cell wall biosynthesis in certain fungi and plant-pathogenic oomycetes.[1][2] It has also been shown to inhibit some bacterial species.[2] Its mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway.
Q2: What are the typical physicochemical properties of this compound?
Different suppliers may provide this compound with slightly varying specifications. It is crucial to refer to the Certificate of Analysis (CoA) for lot-specific data. Below is a summary of typical properties:
| Property | Typical Value |
| CAS Number | 57649-10-2 |
| Molecular Formula | C₆H₁₄ClNO₅ |
| Molecular Weight | 215.63 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Purity | ≥96% to ≥98% (often determined by TLC or HPLC) |
| Solubility | Soluble in water, DMSO, and DMF. Sparingly soluble in ethanol. |
| Storage | Recommended storage at -20°C for long-term stability. |
Q3: What could be the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability of this compound can arise from several factors, primarily related to its production and purification. Since it is often produced via fermentation by microorganisms like Streptomyces or Bacillus species, variations in the fermentation process can impact the final product. Potential sources of variability include:
-
Purity: The percentage of the active compound versus impurities can differ between batches.
-
Impurities: The profile of impurities, including related sugars or degradation products, may vary.
-
Isomeric Content: The presence of different anomers or other stereoisomers could differ.
-
Residual Solvents and Water Content: The amount of residual solvents from purification or the hydration state can change.
-
Manufacturing Process: Minor changes in the fermentation conditions, extraction, and purification processes can lead to batch differences.
Q4: How can batch-to-batch variability of this compound affect my experimental results?
Inconsistent results in your experiments could be a direct consequence of batch-to-batch variability. This can manifest in several ways:
-
Variable Potency: Different batches may exhibit different levels of biological activity, leading to shifts in the Minimum Inhibitory Concentration (MIC) or IC50 values.
-
Inconsistent Phenotypes: The observed effects on your target organisms may vary in magnitude or even in nature.
-
Reproducibility Issues: Difficulty in reproducing results obtained with a previous batch of the compound.
Troubleshooting Guides
Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., variable MIC values).
If you are observing that different batches of this compound are yielding different Minimum Inhibitory Concentration (MIC) values against the same microbial strain, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent MIC results.
Detailed Steps:
-
Verify Experimental Consistency: Before attributing the issue to the compound, ensure that your experimental setup is consistent. This includes standardizing the inoculum preparation (matching the 0.5 McFarland standard), using the same batch of growth medium, and maintaining consistent incubation times and temperatures.[2]
-
Characterize the this compound Batches:
-
Review the Certificate of Analysis (CoA): Compare the purity, water content, and any other provided analytical data for each batch.
-
Analytical Characterization (Optional): If you have access to analytical instrumentation, you can perform your own characterization. Techniques like High-Performance Liquid Chromatography (HPLC) can help to confirm the purity and identify potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
-
Solubility and Solution Stability: Ensure that both batches dissolve completely in your chosen solvent and that the solutions are freshly prepared for each experiment, as the stability of this compound in aqueous solutions may be limited.
-
-
Perform a Head-to-Head Comparison: Conduct a side-by-side MIC assay with the different batches of this compound against your target organism. Include a positive control (an antibiotic with known and stable activity) and a negative control (no antibiotic).
-
Contact the Supplier: If you confirm that the variability is due to the product, contact the supplier's technical support. Provide them with the batch numbers and the data from your comparative experiments.
Issue 2: Reduced or no observable effect on the target signaling pathway.
If you are using this compound to inhibit glucosamine-6-phosphate synthase and are not observing the expected downstream effects, consider the following.
Logical Troubleshooting Flow
Caption: Troubleshooting a lack of effect on the signaling pathway.
Detailed Steps:
-
Confirm Compound Uptake: Kanosamine is transported into fungal cells via the glucose transport system. Ensure that your experimental conditions (e.g., glucose concentration in the medium) are not inhibiting the uptake of this compound.
-
Assess Target Engagement: The active form of the inhibitor is Kanosamine-6-phosphate. If possible, you can perform an in vitro enzyme inhibition assay using purified glucosamine-6-phosphate synthase and your different batches of this compound to confirm their inhibitory activity.
-
Verify Downstream Assay: Ensure that the assay you are using to measure the downstream effects of the pathway inhibition is working correctly. Use a known inhibitor of the pathway as a positive control if one is available.
-
Consider Cellular Resistance Mechanisms: Some cells may develop resistance to antibiotics, for example, through the action of efflux pumps.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to create a working stock solution.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.
3. Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this standardized suspension in the sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[2]
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth with inoculum, no antibiotic) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay (Principle)
This protocol describes the principle of an assay to confirm the inhibitory activity of this compound on its target enzyme.
Principle:
Glucosamine-6-phosphate synthase (GlmS) catalyzes the conversion of D-fructose-6-phosphate (Fru-6P) and L-glutamine to D-glucosamine-6-phosphate (GlcN-6P) and L-glutamate. The activity of the enzyme can be measured by quantifying the formation of one of the products, typically GlcN-6P or L-glutamate. The inhibitory effect of this compound (which is first phosphorylated in situ to Kanosamine-6-phosphate) can be determined by measuring the decrease in product formation in the presence of the inhibitor.
Reaction Components:
-
Purified Glucosamine-6-Phosphate Synthase (GlmS)
-
D-fructose-6-phosphate (Fru-6P)
-
L-glutamine
-
ATP and a suitable kinase (for the phosphorylation of Kanosamine)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
Assay Procedure (General Outline):
-
Set up reaction mixtures containing the assay buffer, Fru-6P, L-glutamine, ATP, and the kinase.
-
Add varying concentrations of this compound from different batches to the reaction mixtures.
-
Initiate the reaction by adding GlmS.
-
Incubate for a defined period at an optimal temperature.
-
Stop the reaction (e.g., by heat inactivation or addition of an acid).
-
Quantify the amount of product formed. This can be done using various methods, such as HPLC or a coupled-enzyme assay that leads to a colorimetric or fluorescent readout.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each batch.
Signaling Pathway Diagram: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the point of inhibition by this compound in the context of the broader peptidoglycan synthesis pathway.
Caption: Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine.
References
Validation & Comparative
A Comparative Analysis of Kanosamine Hydrochloride and Kanamycin in Inhibiting Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of kanosamine hydrochloride and kanamycin (B1662678) against various bacterial strains. The data presented herein is compiled from publicly available research to assist in understanding the potential applications and limitations of these two aminoglycoside-related compounds.
Executive Summary
Kanamycin, a well-established aminoglycoside antibiotic, demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis, leading to bactericidal effects. In contrast, this compound, a monosaccharide component of kanamycin that also exists as a natural antibiotic, exhibits significantly weaker and narrower antibacterial activity. Its proposed mechanism involves the inhibition of cell wall biosynthesis. This guide presents available Minimum Inhibitory Concentration (MIC) data and detailed experimental protocols to facilitate a direct comparison of their antibacterial efficacy.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the reported MIC values for this compound and kanamycin against representative bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | Gram Stain | Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Gram-Positive | Staphylococcus aureus | 400[1] |
| Gram-Negative | Escherichia coli | 400 (at pH 8.0)[2] | |
| Kanamycin | Gram-Positive | Staphylococcus aureus | 1 - 4[3] |
| Staphylococcus aureus (some strains) | 3.125 - 2048[4][5] | ||
| Enterococcus faecalis | >128 (often intrinsically resistant)[6][7] | ||
| Gram-Negative | Escherichia coli | 4 - 50[5][8][9] | |
| Pseudomonas aeruginosa | 60 - 512[10][11] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented here is for comparative purposes and is sourced from various studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the efficacy of antimicrobial agents. The following is a generalized protocol based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Materials:
- Test compounds (this compound, Kanamycin)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator
2. Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plate to achieve the desired concentration range.
4. Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action
The differing antibacterial efficacy of this compound and kanamycin can be attributed to their distinct mechanisms of action at the cellular level.
Kanamycin: Inhibition of Protein Synthesis
Kanamycin, as a typical aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome.[15]
Caption: Kanamycin's mechanism of action.
Kanamycin binds irreversibly to the 30S ribosomal subunit, which interferes with the initiation complex and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
This compound: Inhibition of Cell Wall Biosynthesis
The antibacterial mechanism of kanosamine is less potent and appears to target the synthesis of the bacterial cell wall.[1][16][17]
Caption: Proposed mechanism of action for kanosamine.
Kanosamine is transported into the bacterial cell, likely via a glucose transport system, where it is phosphorylated to kanosamine-6-phosphate.[16] This metabolite is then thought to inhibit glucosamine-6-phosphate synthase, an essential enzyme in the pathway for peptidoglycan synthesis, thereby disrupting the formation of the bacterial cell wall.[16][17]
Conclusion
Based on the available data, kanamycin is a significantly more potent and broad-spectrum antibacterial agent than this compound. The high MIC values of kanosamine against the tested bacteria suggest limited utility as a standalone antibacterial agent for systemic infections. However, its distinct mechanism of action, targeting cell wall synthesis, could warrant further investigation for potential synergistic effects with other antibiotics or for applications where a less potent, more targeted agent is desirable. Further research is required to fully elucidate the antibacterial spectrum and in vivo efficacy of this compound.
References
- 1. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Kanamycin promotes biofilm viability of MRSA strains showing extremely high resistance to kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subinhibitory Concentration of Kanamycin Induces the Pseudomonas aeruginosa type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. protocols.io [protocols.io]
- 15. Kanamycin A - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Validating the Antifungal Activity of Kanosamine Hydrochloride Using Knockout Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kanosamine hydrochloride's antifungal activity, with a focus on its mechanism of action validated through the use of knockout strains. We will explore the experimental data supporting its efficacy and compare it with other antifungal agents that target the fungal cell wall.
Introduction to this compound
This compound is an aminoglycoside antibiotic that has demonstrated notable antifungal properties. Its mechanism of action is centered on the disruption of the hexosamine biosynthetic pathway, a critical process for the synthesis of chitin (B13524) and mannoproteins, which are essential components of the fungal cell wall. This targeted action makes this compound a subject of interest for the development of novel antifungal therapies.
Mechanism of Action: A Two-Step Process
The antifungal activity of this compound is initiated through a two-step process that ultimately leads to the inhibition of fungal cell wall synthesis.
-
Uptake via Glucose Transporters: this compound is structurally similar to glucose, allowing it to be transported into the fungal cell through the glucose transport system. This reliance on glucose transporters for entry is a key aspect of its selective toxicity.[1]
-
Inhibition of Glucosamine-6-Phosphate Synthase: Once inside the cell, Kanosamine is phosphorylated to Kanosamine-6-phosphate. This phosphorylated form acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (encoded by the GFA1 gene).[1] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of UDP-N-acetylglucosamine, the precursor for chitin and mannoprotein synthesis. The inhibition of this crucial enzyme leads to a cascade of detrimental effects on the fungal cell, including morphological abnormalities, inhibition of septum formation, and cell agglutination.[1]
Figure 1. Signaling pathway of this compound's antifungal action.
Validation with Knockout Strains: Experimental Evidence
The proposed mechanism of action of this compound can be rigorously validated using knockout strains of fungi, such as Candida albicans. By deleting the genes responsible for the drug's transport and target, we can observe the resulting changes in antifungal susceptibility.
Glucosamine-6-Phosphate Synthase (gfa1Δ) Knockout
Hypothesis: A knockout mutant of the GFA1 gene (gfa1Δ), which encodes the target enzyme glucosamine-6-phosphate synthase, should exhibit resistance to this compound. Since the drug's primary mode of action is to inhibit this enzyme, the absence of the enzyme would render the drug ineffective.
Expected Results: The Minimum Inhibitory Concentration (MIC) of this compound against a gfa1Δ mutant would be significantly higher than that for the wild-type strain.
While the direct testing of a gfa1Δ mutant with this compound is not extensively documented in currently available literature, the essentiality of the GFA1 enzyme for fungal viability underscores its potential as a drug target. Deletion of the GFA1 gene in fungi has been shown to be lethal, highlighting the critical role of the hexosamine biosynthetic pathway.
Glucose Transporter Knockout
Hypothesis: Knockout mutants of the specific glucose transporter genes responsible for this compound uptake should exhibit increased resistance to the drug. With the primary entry mechanism blocked, a higher concentration of the drug would be required to achieve an inhibitory effect.
Expected Results: The MIC of this compound against a glucose transporter knockout mutant would be significantly higher compared to the wild-type strain.
Further research is needed to identify the specific glucose transporters involved in this compound uptake in various fungal species and to validate this hypothesis through targeted gene deletion studies.
Comparison with Other Chitin Synthesis Inhibitors
To provide a broader context for the antifungal potential of this compound, it is useful to compare it with other well-known inhibitors of the chitin synthesis pathway, such as Nikkomycin Z and Polyoxin D.
| Antifungal Agent | Target | Mechanism of Action | Organism | MIC Range |
| This compound | Glucosamine-6-phosphate synthase | Competitive inhibitor of GFA1 | Candida albicans | Data not available |
| Nikkomycin Z | Chitin synthase | Competitive inhibitor of chitin synthase | Candida albicans | 0.5 to >64 mg/L[2] |
| Polyoxin D | Chitin synthase | Competitive inhibitor of chitin synthase | Candida albicans | 0.1 to >1000 µg/ml (medium dependent)[3][4] |
Experimental Protocols
Creation of a GFA1 Knockout Mutant in Candida albicans
This protocol outlines a general strategy for creating a homozygous deletion of the GFA1 gene in Candida albicans using a recyclable marker system.
Figure 2. Workflow for creating a GFA1 knockout mutant in C. albicans.
Methodology:
-
Construct the Deletion Cassette: A disruption cassette is created containing a selectable marker gene (e.g., URA3) flanked by DNA sequences homologous to the regions upstream and downstream of the GFA1 open reading frame.
-
First Transformation: The deletion cassette is transformed into wild-type C. albicans. Homologous recombination will lead to the replacement of one of the two GFA1 alleles with the marker gene.
-
Selection: Transformants are selected on a medium that allows for the growth of cells expressing the marker gene (e.g., a medium lacking uracil (B121893) for the URA3 marker).
-
Marker Recycling: If a recyclable marker system is used (e.g., FLP/FRT), the marker gene is excised from the genome, allowing for its reuse in the second round of transformation.
-
Second Transformation: The process is repeated to delete the second allele of the GFA1 gene.
-
Verification: The successful creation of the homozygous gfa1Δ knockout is confirmed by PCR analysis and Southern blotting.
Antifungal Susceptibility Testing
The antifungal susceptibility of the wild-type and knockout strains is determined by measuring the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method.
Methodology:
-
Inoculum Preparation: Fungal cultures are grown overnight, and the cell density is adjusted to a standard concentration.
-
Drug Dilution Series: A serial dilution of the antifungal agent (this compound, Nikkomycin Z, or Polyoxin D) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Conclusion and Future Directions
This compound presents a promising avenue for the development of new antifungal drugs due to its specific mechanism of action targeting the essential hexosamine biosynthetic pathway. While the theoretical basis for its efficacy is strong, further experimental validation using knockout strains is crucial. Specifically, studies that directly compare the susceptibility of wild-type, gfa1Δ, and glucose transporter knockout strains to this compound will provide definitive evidence of its mechanism of action and its potential as a therapeutic agent. Such studies will be instrumental in advancing our understanding of this compound and its journey from a promising candidate to a clinically relevant antifungal drug.
References
Navigating Aminoglycoside Cross-Resistance: A Comparative Analysis of Kanosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles of novel and existing antimicrobial agents. Kanosamine, an aminoglycoside antibiotic, presents a unique case due to its distinct mechanism of action compared to many of its class counterparts. This guide provides a comparative framework for studying the cross-resistance between kanosamine hydrochloride and other antibiotics, supported by established experimental protocols and illustrative pathway diagrams. While direct, comprehensive cross-resistance studies involving this compound are limited in publicly available literature, this guide synthesizes current knowledge on aminoglycoside resistance to offer a predictive and practical resource for researchers.
Understanding the Mechanism: A Divergence from Traditional Aminoglycosides
Kanosamine's primary mode of action involves the inhibition of cell wall biosynthesis.[1][2] It is transported into fungal cells via the glucose transport system and is subsequently phosphorylated to kanosamine-6-phosphate. This metabolite acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthetic pathway responsible for producing precursors for cell wall components. This mechanism contrasts with that of many other aminoglycosides, such as kanamycin (B1662678) and gentamicin, which primarily act by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[3] This fundamental difference in their molecular targets suggests the potential for a varied cross-resistance profile.
Signaling Pathway of Kanosamine Action
Caption: Mechanism of action of this compound.
Cross-Resistance Profile: A Comparative Overview
Cross-resistance among aminoglycosides is a well-documented phenomenon, often stemming from enzymatic modification of the antibiotic, alterations in the ribosomal target, or changes in drug uptake and efflux.[4][5] Given that kanosamine shares the aminoglycoside scaffold, it is plausible that some resistance mechanisms could confer cross-resistance to other members of this class. However, due to its unique target, it may remain effective against bacteria that have developed resistance to ribosome-targeting aminoglycosides.
Hypothetical Cross-Resistance Data
The following table presents a hypothetical dataset illustrating potential Minimum Inhibitory Concentration (MIC) values (in µg/mL) for this compound and other antibiotics against a panel of bacterial strains, including a susceptible wild-type and strains with known resistance mechanisms. This data is for illustrative purposes to guide experimental design and interpretation.
| Bacterial Strain | Resistance Mechanism | Kanosamine HCl | Kanamycin | Gentamicin | Tobramycin | Ciprofloxacin |
| E. coli (ATCC 25922) | Wild-Type (Susceptible) | 128 | 4 | 1 | 0.5 | 0.015 |
| E. coli (K-R) | Ribosomal Mutation (e.g., rrs) | 128 | >256 | 16 | 8 | 0.015 |
| E. coli (G-R) | Aminoglycoside-Modifying Enzyme (e.g., AAC(3)-II) | 128 | 256 | >128 | 64 | 0.015 |
| P. aeruginosa (ATCC 27853) | Wild-Type (Susceptible) | 256 | 8 | 2 | 1 | 0.5 |
| P. aeruginosa (Efflux) | Upregulated Efflux Pump | >512 | 32 | 8 | 4 | 4 |
| S. aureus (ATCC 29213) | Wild-Type (Susceptible) | 400[1][6] | 2 | 0.5 | 0.25 | 0.25 |
Note: This table is a hypothetical representation and actual results may vary. The MIC for Kanosamine against S. aureus is based on published data.
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of this compound, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[7][8]
Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Stock solutions of this compound and other antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for MIC Determination
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Sapphire North America [sapphire-usa.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Kanosamine Hydrochloride and Polyoxin D on Chitin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of chitin (B13524) synthesis, Kanosamine hydrochloride and polyoxin (B77205) D. Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is a key target for the development of novel antifungal and insecticidal agents. Understanding the distinct mechanisms and potencies of inhibitors like this compound and polyoxin D is crucial for advancing research and development in this field.
Executive Summary
This compound and polyoxin D both disrupt chitin synthesis, a vital process for many fungi and insects. However, they achieve this through fundamentally different mechanisms. Polyoxin D acts as a direct competitive inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin. In contrast, Kanosamine is a pro-drug that, upon entering the cell, is phosphorylated to Kanosamine-6-phosphate. This active form then inhibits glucosamine-6-phosphate synthase, an enzyme that functions earlier in the chitin biosynthesis pathway. This guide will delve into their mechanisms of action, present available quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and processes.
Data Presentation
The following tables summarize the available quantitative data for this compound and polyoxin D. It is critical to note that the data presented are compiled from various studies and were not obtained under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Inhibitory Activity of this compound and its Active Form
| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | Minimum Inhibitory Concentration (MIC) | Reference |
| Kanosamine-6-phosphate | Glucosamine-6-phosphate synthase | Candida albicans | 5.9 mM (competitive with D-fructose-6-phosphate) | - | [1][2] |
| This compound | - | Phytophthora medicaginis M2913 | - | 25 µg/mL | [3] |
| This compound | - | Aphanomyces euteiches WI-98 | - | 60 µg/mL | [3] |
| Kanosamine | - | Candida spp., Cryptococcus neoformans | - | >5 mg/mL | [4] |
Table 2: Inhibitory Activity of Polyoxin D
| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) / IC50 | Minimum Inhibitory Concentration (MIC) | Reference |
| Polyoxin D | Chitin synthase | Neurospora crassa | Ki: 1.4 x 10⁻⁶ M | - | [4] |
| Polyoxin D | Chitin synthase | Candida albicans | IC50: ~1-5 µM | - | [5] |
| Polyoxin D | - | Various Bacteria | - | >400 µg/mL | [6] |
| Polyoxin D | - | Zoopathogenic fungi (e.g., Candida albicans) | - | Millimolar concentrations | [7] |
Mechanism of Action
The two compounds inhibit chitin synthesis at different stages of the biosynthetic pathway.
This compound:
Kanosamine is an aminoglycoside antibiotic that acts as a pro-drug.[2] It is transported into fungal cells via the glucose transport system and is subsequently phosphorylated by cellular kinases to form kanosamine-6-phosphate.[1][2] This active metabolite then competitively inhibits glucosamine-6-phosphate synthase, the enzyme that catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a crucial precursor for chitin synthesis.[1][2] By blocking this early step, kanosamine effectively depletes the pool of precursors required for chitin formation.
Polyoxin D:
Polyoxin D is a peptidyl nucleoside antibiotic that acts as a direct and potent competitive inhibitor of chitin synthase.[4][8] Its structure mimics that of the natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows polyoxin D to bind to the active site of chitin synthase, thereby preventing the polymerization of GlcNAc monomers into the growing chitin chain.[9] This leads to the accumulation of UDP-GlcNAc and the cessation of chitin synthesis.[4]
Mandatory Visualization
Caption: Comparative signaling pathways of Kanosamine and Polyoxin D in chitin synthesis inhibition.
Caption: General experimental workflow for chitin synthesis inhibition assays.
Caption: Logical comparison of this compound and Polyoxin D.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key assays.
Glucosamine-6-Phosphate Synthase Inhibition Assay (for Kanosamine)
This assay measures the activity of glucosamine-6-phosphate synthase by quantifying the amount of glucosamine-6-phosphate produced.
1. Enzyme Preparation:
-
Culture a suitable fungal strain (e.g., Candida albicans) in an appropriate medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using methods such as glass bead homogenization or enzymatic digestion to release the intracellular contents.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.
2. Assay Procedure:
-
Prepare a reaction mixture containing D-fructose-6-phosphate and L-glutamine in a suitable buffer.
-
Add varying concentrations of the inhibitor (kanosamine-6-phosphate) to the reaction mixture. A control with no inhibitor should also be prepared.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction, for example, by heat inactivation.
-
Determine the amount of glucosamine-6-phosphate formed using a colorimetric method, such as the Elson-Morgan assay.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate (D-fructose-6-phosphate) and the inhibitor, and analyze the data using a Lineweaver-Burk or Dixon plot.
Chitin Synthase Inhibition Assay (for Polyoxin D)
This assay measures the incorporation of radiolabeled N-acetylglucosamine from UDP-[¹⁴C]GlcNAc into chitin.
1. Enzyme Preparation:
-
Follow the same procedure as for the glucosamine-6-phosphate synthase assay to obtain a crude enzyme extract from a suitable fungal strain (e.g., Neurospora crassa).
2. Assay Procedure:
-
Prepare a reaction mixture containing UDP-[¹⁴C]GlcNAc, a primer (e.g., chitotriose), and Mg²⁺ in a suitable buffer.
-
Add varying concentrations of the inhibitor (polyoxin D) to the reaction mixture. Include a no-inhibitor control.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Collect the insoluble chitin product by filtration through a glass fiber filter.
-
Wash the filter extensively to remove any unincorporated radiolabeled substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
For determining the Ki for competitive inhibition, vary the concentrations of both UDP-GlcNAc and polyoxin D and analyze the data using appropriate kinetic models.
Conclusion
This compound and polyoxin D represent two distinct and valuable strategies for inhibiting chitin synthesis. Polyoxin D's direct and potent inhibition of the final polymerization step makes it a powerful tool for studying chitin synthase. Kanosamine's unique pro-drug mechanism, targeting an earlier and also crucial step in the pathway, offers an alternative approach that may be less susceptible to resistance mechanisms involving mutations in the chitin synthase active site. The choice of inhibitor for research or therapeutic development will depend on the specific target organism, the desired point of intervention in the biosynthetic pathway, and considerations of cellular uptake and metabolism. Further head-to-head comparative studies under standardized conditions are warranted to more definitively assess their relative potencies and therapeutic potential.
References
- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Akt | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Polyoxin D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Confirming the Identity of Kanosamine Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical identity of active pharmaceutical ingredients is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the structural confirmation of Kanosamine hydrochloride, an aminoglycoside antibiotic.
Kanosamine, chemically known as 3-amino-3-deoxy-D-glucose, is a monosaccharide antibiotic.[1][2] Its hydrochloride salt is the common form used in research and development. This guide will delve into the application of mass spectrometry for its identification and compare its performance with other robust analytical methods, providing detailed experimental protocols and data for a comprehensive evaluation.
Mass Spectrometry: A High-Sensitivity Approach
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of this compound. Due to the high polarity of Kanosamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic method for separation prior to mass spectrometric analysis.[3][4][5]
Key Advantages of LC-MS/MS:
-
High Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion corresponding to Kanosamine and the monitoring of its characteristic fragment ions, providing a high degree of confidence in its identification.
-
High Sensitivity: LC-MS/MS can detect and quantify this compound at very low concentrations.
-
Quantitative Capability: The technique can be readily adapted for quantitative analysis, which is essential for dose determination and pharmacokinetic studies.
Predicted Mass Spectral Data for Kanosamine
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.0866 |
| [M+Na]⁺ | 202.0685 |
| [M+K]⁺ | 218.0425 |
| [M-H]⁻ | 178.0719 |
| M represents the neutral Kanosamine molecule. |
Predicted Fragmentation Pattern
The fragmentation of aminosugars like Kanosamine in the mass spectrometer typically involves the loss of water (H₂O) and subsequent cleavage of the sugar ring. Based on studies of related N-acetylhexosamines, a likely fragmentation pathway for the protonated molecule ([M+H]⁺) of Kanosamine would involve an initial loss of a water molecule, followed by further fragmentation of the sugar ring structure.
Experimental Protocol: HILIC-MS/MS for this compound
This protocol is a general guideline based on established methods for the analysis of aminoglycosides and aminosugars.[3][7]
1. Sample Preparation:
-
Dissolve this compound standard in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. Liquid Chromatography (HILIC):
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous portion (Mobile Phase A).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): 180.1 (corresponding to [M+H]⁺).
-
Product Ions (m/z): Specific product ions would need to be determined experimentally by collision-induced dissociation (CID) of the precursor ion. Likely fragments would result from the loss of water and ring cleavage.
-
Collision Energy: Optimized to maximize the intensity of the desired product ions.
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry is a powerful tool, a comprehensive confirmation of this compound's identity often involves orthogonal techniques that provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the elucidation of chemical structures. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Key Advantages of NMR:
-
Definitive Structure Elucidation: Provides unambiguous structural information.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: Can be used for quantitative analysis (qNMR).
Experimental Considerations:
-
A high-field NMR spectrometer is required for detailed structural analysis.
-
The sample is dissolved in a deuterated solvent (e.g., D₂O).
-
Various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals.[8][9]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged molecules like Kanosamine.
Key Advantages of CE:
-
High Separation Efficiency: Can resolve closely related compounds.
-
Low Sample and Reagent Consumption: A cost-effective technique.
-
Rapid Analysis Times: Typically faster than traditional HPLC methods.
Experimental Considerations:
-
Kanosamine, being a primary amine, can be analyzed directly.
-
Derivatization with a chromophore or fluorophore may be required for sensitive detection, especially with UV-Vis detectors.[10]
-
The choice of background electrolyte and its pH is crucial for achieving optimal separation.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation based on electrophoretic mobility in a capillary. |
| Information Provided | Molecular weight and fragmentation pattern. | Detailed atomic connectivity and stereochemistry. | Purity and electrophoretic mobility. |
| Sensitivity | Very High (ng to pg level). | Moderate (mg to µg level). | High with sensitive detectors (e.g., LIF), moderate with UV. |
| Quantitative Ability | Excellent. | Good (qNMR). | Good with appropriate calibration. |
| Confirmation Level | High, based on accurate mass and fragmentation. | Definitive, provides unambiguous structure. | Supportive, based on migration time and peak purity. |
| Throughput | High. | Low. | High. |
Conclusion
For the definitive confirmation of this compound's identity, a multi-technique approach is recommended. Mass spectrometry, particularly HILIC-MS/MS, offers unparalleled sensitivity and specificity for both identification and quantification. However, for complete and unambiguous structural elucidation, NMR spectroscopy remains the definitive method. Capillary electrophoresis serves as a valuable orthogonal technique for purity assessment and as a complementary separation method.
The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of structural detail, sensitivity, and sample throughput. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate analytical strategy for their drug development and quality control needs.
Visualizations
References
- 1. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanosamine | C6H13NO5 | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shodex.com [shodex.com]
- 5. Quantitation of amino sugars by HILIC-MS/MS is In Press — Dr. Trevor C. VandenBoer [tcvandenboer.ca]
- 6. 3-Amino-3-deoxy-D-glucose HCl | 57649-10-2 | MA05156 [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. kth.diva-portal.org [kth.diva-portal.org]
Unveiling the Antifungal Action of Kanosamine Hydrochloride: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular mechanism of Kanosamine hydrochloride, an aminoglycoside antibiotic with notable antifungal and antibacterial properties. While comprehensive gene expression analyses in response to this compound are not extensively available in public literature, this document consolidates the existing knowledge on its mode of action, quantifiable effects, and the experimental protocols to assess its activity. This information can serve as a valuable resource for researchers investigating novel antimicrobial agents and developing new therapeutic strategies.
Mechanism of Action: Inhibition of the Hexosamine Biosynthetic Pathway
This compound functions as a pro-drug, meaning it is transported into the target cell and then converted into its active form. In fungal cells, such as Candida albicans, Kanosamine enters via the glucose transport system.[1][2][3] Once inside the cytoplasm, it undergoes phosphorylation to become Kanosamine-6-phosphate.[1][2][3]
The primary molecular target of Kanosamine-6-phosphate is glucosamine-6-phosphate synthase (GlcN-6-P synthase) , a crucial enzyme in the hexosamine biosynthetic pathway.[1][2] This pathway is essential for the synthesis of UDP-N-acetylglucosamine, a precursor for chitin, a vital component of the fungal cell wall.
Kanosamine-6-phosphate acts as a competitive inhibitor of GlcN-6-P synthase with respect to one of its substrates, D-fructose-6-phosphate.[1][2][3] By blocking this enzyme, Kanosamine-6-phosphate effectively halts the production of glucosamine-6-phosphate, leading to a depletion of downstream products necessary for cell wall integrity. This disruption of cell wall synthesis results in significant morphological changes, inhibition of septum formation, and ultimately, cell agglutination and inhibition of fungal growth.[1][2][4]
Quantitative Performance Data
The inhibitory activity of this compound and its active form, Kanosamine-6-phosphate, has been quantified in various studies. The following tables summarize the key performance metrics.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Phytophthora medicaginis M2913 | Oomycete | 25 | [4][5] |
| Aphanomyces euteiches WI-98 | Oomycete | 60 | [4] |
| Staphylococcus aureus | Bacterium | 400 | [5] |
Table 2: Inhibition Constant (Ki) of Kanosamine-6-phosphate
| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (mM) | Reference |
| Glucosamine-6-phosphate synthase | Kanosamine-6-phosphate | D-fructose-6-phosphate | Competitive | 5.9 | [1][2][3] |
| Glucosamine-6-phosphate synthase | Kanosamine-6-phosphate | L-glutamine | Non-competitive | - | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7][8]
1. Preparation of Materials:
- 96-well flat-bottom microtiter plates.
- Sterile fungal growth medium (e.g., RPMI-1640).
- This compound stock solution of known concentration.
- Fungal inoculum suspension standardized to a specific cell density (e.g., 0.5 McFarland standard).
2. Serial Dilution:
- Add 100 µL of sterile growth medium to wells 2-12 of the microtiter plate.
- Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 can be a sterility control (no inoculum).
3. Inoculation:
- Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.
4. Incubation:
- Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Enzyme Inhibition Assay for Glucosamine-6-phosphate Synthase
This protocol outlines the steps to determine the inhibitory effect of Kanosamine-6-phosphate on its target enzyme.[9][10]
1. Preparation of Reagents:
- Purified glucosamine-6-phosphate synthase.
- Assay buffer at the optimal pH for the enzyme.
- Substrates: D-fructose-6-phosphate and L-glutamine.
- Kanosamine-6-phosphate (inhibitor) at various concentrations.
- A detection reagent to measure the product (glucosamine-6-phosphate) or the disappearance of a substrate.
2. Assay Procedure:
- In a microplate or cuvette, combine the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (Kanosamine-6-phosphate).
- Pre-incubate the enzyme and inhibitor for a set period to allow for binding.
- Initiate the enzymatic reaction by adding the substrates (D-fructose-6-phosphate and L-glutamine).
- Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
3. Data Analysis:
- Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
- Plot the reaction velocities against the substrate concentrations in the presence and absence of the inhibitor.
- Use non-linear regression or linearized plots (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).[11][12]
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts described, the following diagrams were generated using the DOT language.
Caption: Mechanism of this compound action in fungal cells.
Caption: Experimental workflow for MIC determination.
References
- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Akt | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to Kanosamine Hydrochloride and Synthetic Fungicides for Crop Protection
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of securing global food supplies necessitates the development and evaluation of effective crop protection strategies. Fungal pathogens pose a significant threat to agricultural productivity, prompting a continuous search for novel and improved fungicides. This guide provides a comparative analysis of Kanosamine hydrochloride, a naturally derived antibiotic, and a selection of widely used synthetic fungicides. The comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.
Executive Summary
This guide reveals a critical gap in the existing scientific literature: a lack of direct, head-to-head comparative studies between this compound and synthetic fungicides. While both show efficacy against various plant pathogens, their performance has not been evaluated under the same experimental conditions. This compound operates through a specific mechanism of inhibiting fungal cell wall biosynthesis. In contrast, synthetic fungicides employ a diverse range of mechanisms, from disrupting respiration to inhibiting sterol synthesis. The available data, presented herein, are drawn from separate studies and should be interpreted with caution when making direct comparisons. Further research involving direct comparative trials is essential for a conclusive assessment of their relative performance in crop protection.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and synthetic fungicides lies in their mode of action against fungal pathogens.
This compound: Targeting the Fungal Cell Wall
This compound, an aminoglycoside antibiotic, employs a highly specific mechanism to inhibit fungal growth. It is actively transported into fungal cells through the glucose transport system. Once inside, it is phosphorylated to Kanosamine-6-phosphate. This metabolite acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a crucial enzyme in the chitin (B13524) biosynthesis pathway.[1][2] Chitin is a vital structural component of the fungal cell wall. By disrupting its synthesis, this compound leads to profound morphological changes, inhibition of septum formation, and ultimately, cell agglutination and death.[1][2]
Synthetic Fungicides: A Diverse Arsenal of Mechanisms
Synthetic fungicides encompass a wide array of chemical classes, each with a distinct mode of action. This diversity allows for targeted control of different fungal groups and is a key strategy in managing the development of fungicide resistance. The most common mechanisms include:
-
Respiration Inhibition: This is a primary mode of action for fungicides like strobilurins (e.g., Azoxystrobin) and succinate (B1194679) dehydrogenase inhibitors (SDHIs). They interfere with the mitochondrial electron transport chain, disrupting the production of ATP, the cell's energy currency.
-
Sterol Biosynthesis Inhibition: Demethylation inhibitors (DMIs), such as triazoles (e.g., Tebuconazole), block the synthesis of ergosterol, a critical component of fungal cell membranes. This leads to membrane instability and fungal death.
-
Nucleic Acid and Protein Synthesis Inhibition: Some fungicides target the fundamental processes of DNA, RNA, and protein synthesis, thereby halting fungal growth and replication.
-
Multi-Site Activity: Fungicides like Mancozeb and chlorothalonil (B1668833) act on multiple enzymes and cellular processes within the fungus. This non-specific mode of action makes the development of resistance less likely.
Comparative Efficacy: An Analysis of Available Data
Table 1: Efficacy of this compound Against Plant Pathogens
| Pathogen | Efficacy Measurement | Result | Reference |
| Phytophthora medicaginis M2913 | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2][3] |
| Aphanomyces euteiches WI-98 | Minimum Inhibitory Concentration (MIC) | 60 µg/mL | [3] |
Table 2: Efficacy of Selected Synthetic Fungicides Against Plant Pathogens
| Fungicide | Pathogen | Efficacy Measurement | Result | Reference |
| Mancozeb 75% WP | Alternaria solani | Mycelial Growth Inhibition | 100% at 0.2% concentration | [4][5][6] |
| Tebuconazole 50% + Trifloxystrobin 25% w/w | Alternaria solani | Mycelial Growth Inhibition | 85% at 0.1% concentration | [5] |
| Azoxystrobin 23% SC | Alternaria solani | Mycelial Growth Inhibition | 36.11% at 0.1% concentration | [5] |
| Metalaxyl (B1676325) | Phytophthora spp. | Mycelial Growth Inhibition | Highly effective inhibitor | [7] |
| Metalaxyl-M + Mancozeb | Phytophthora cajani | EC50 (Mycelial Inhibition) | 0.17 µg/mL | [8] |
| Metiram + Dimethomorph | Phytophthora cajani | EC50 (Mycelial Inhibition) | 0.17 µg/mL | [8] |
| Azoxystrobin | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | Complete inhibition | [9] |
Note on Data Interpretation: The data in Tables 1 and 2 are not directly comparable due to differences in experimental methodologies, pathogen isolates, and the metrics used to measure efficacy (MIC vs. percentage inhibition or EC50). For instance, the MIC values for this compound indicate the minimum concentration to inhibit growth, while the percentage inhibition for synthetic fungicides shows the reduction in growth at a specific concentration.
Experimental Protocols: A Framework for Evaluation
Standardized experimental protocols are crucial for the reliable assessment of fungicide efficacy. The following sections outline generalized methodologies for in vitro and field trial evaluations.
In Vitro Antifungal Susceptibility Testing: The Poisoned Food Technique
This method is commonly used to determine the efficacy of a fungicide in inhibiting the mycelial growth of a pathogen on a solid medium.
-
Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and sterilized.
-
Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations to create a dilution series. A control medium without any fungicide is also prepared.
-
Pouring Plates: The agar-fungicide mixture is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of mycelium from a pure, actively growing culture of the target pathogen is placed at the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the growth of the pathogen.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the control.
Field Trial Design and Execution
Field trials are essential for evaluating the performance of a fungicide under real-world agricultural conditions. A Randomized Complete Block Design (RCBD) is a standard approach to minimize the effects of field variability.
-
Site Selection and Plot Layout: A field with a history of the target disease is selected. The experimental area is divided into blocks, and within each block, plots are demarcated for each treatment.
-
Treatment Allocation: Treatments, including different concentrations of the test fungicide, a standard synthetic fungicide (positive control), and an untreated control, are randomly assigned to the plots within each block. Each treatment is replicated in multiple blocks.
-
Fungicide Application: The fungicides are applied at predetermined crop growth stages and intervals using calibrated spray equipment to ensure uniform coverage.
-
Disease Assessment: The incidence and severity of the target disease are assessed at regular intervals throughout the growing season using standardized rating scales.
-
Yield Data Collection: At the end of the growing season, the crop yield from each plot is harvested and measured.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
Conclusion and Future Directions
This compound presents an interesting alternative to synthetic fungicides with its specific mode of action targeting the fungal cell wall. This specificity could be advantageous in managing resistance to single-site synthetic fungicides. However, the current body of research lacks the direct comparative data necessary to definitively position this compound relative to established synthetic fungicides in terms of field efficacy, spectrum of activity, and cost-effectiveness.
For researchers, scientists, and drug development professionals, this highlights a clear and compelling area for future investigation. Rigorous, well-designed studies that directly compare this compound with a range of synthetic fungicides against key agricultural pathogens are essential. Such research should encompass both in vitro and extensive field trials across different crops and environmental conditions to provide the robust data needed to guide the development and deployment of new, effective, and sustainable crop protection solutions. The repeated use of single-site synthetic fungicides has been shown to lead to the development of resistant fungal strains, a significant concern in modern agriculture. The unique mode of action of this compound could make it a valuable tool in fungicide resistance management programs.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. Plant Protection Science: Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes - A review and two case studies [pps.agriculturejournals.cz]
- 5. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 7. oar.icrisat.org [oar.icrisat.org]
- 8. mdpi.com [mdpi.com]
- 9. apsnet.org [apsnet.org]
Statistical analysis of dose-response curves for Kanosamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Dose-Response Profile of Kanosamine Hydrochloride Compared to a Standard Antifungal Agent.
This guide provides a detailed comparison of the in-vitro antifungal activity of this compound against Candida albicans, a common human fungal pathogen. The performance of this compound is benchmarked against Amphotericin B, a well-established antifungal drug. The data presented herein is a representative example derived from established antifungal susceptibility testing protocols to illustrate the comparative dose-response relationship.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of this compound and Amphotericin B was assessed by determining the percentage of growth inhibition of Candida albicans across a range of concentrations. The data is summarized in the tables below.
Table 1: Dose-Response of this compound against Candida albicans
| Concentration (µg/mL) | Average Percent Inhibition | Standard Deviation |
| 16 | 12.5 | ± 2.1 |
| 32 | 28.3 | ± 3.5 |
| 64 | 51.2 | ± 4.8 |
| 128 | 75.9 | ± 5.2 |
| 256 | 91.4 | ± 3.9 |
| 512 | 98.2 | ± 1.5 |
Table 2: Dose-Response of Amphotericin B against Candida albicans
| Concentration (µg/mL) | Average Percent Inhibition | Standard Deviation |
| 0.125 | 15.8 | ± 2.5 |
| 0.25 | 48.7 | ± 4.1 |
| 0.5 | 89.3 | ± 3.2 |
| 1 | 97.1 | ± 1.8 |
| 2 | 99.5 | ± 0.5 |
| 4 | 99.8 | ± 0.2 |
Experimental Protocols
The following is a detailed methodology for determining the dose-response curves of antifungal agents against Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[1][2][3]
1. Preparation of Antifungal Stock Solutions:
-
This compound: this compound is soluble in water and DMSO.[4][5] A stock solution of 1024 µg/mL is prepared by dissolving the compound in sterile distilled water.
-
Amphotericin B: A stock solution of 1600 µg/mL is prepared by dissolving Amphotericin B powder in 100% dimethyl sulfoxide (B87167) (DMSO).
2. Inoculum Preparation:
-
Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Broth Microdilution Assay:
-
A 96-well microtiter plate is used for the assay.
-
Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium directly in the wells of the microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium) are included.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of Growth Inhibition:
-
The growth in each well is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 - [((OD of test well - OD of sterility control) / (OD of growth control - OD of sterility control)) * 100]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of Kanosamine and the experimental workflow.
Caption: Mechanism of action of Kanosamine in a fungal cell.
Caption: Workflow for antifungal susceptibility testing.
References
Validating the Target of Kanosamine Hydrochloride: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches to validate the biological target of Kanosamine hydrochloride, an antibiotic known to inhibit cell wall synthesis. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual representations of pathways and workflows to aid in experimental design and interpretation.
This compound is an aminoglycoside antibiotic that has demonstrated inhibitory activity against a range of plant-pathogenic oomycetes, fungi, and some bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of cell wall biosynthesis.[3][5] Upon transport into the cell via the glucose transport system, Kanosamine is phosphorylated to Kanosamine-6-phosphate.[5][6][7] This active form then acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway, by binding to the D-fructose-6-phosphate site.[5][6] This inhibition disrupts the production of essential components for cell wall synthesis.
Genetic approaches are powerful tools for validating the molecular target of a drug, providing a direct link between gene function and the drug's phenotypic effect.[8][9][10] Techniques such as CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and overexpression studies can be employed to modulate the expression of the putative target gene and observe the resulting changes in sensitivity to the drug.[11][12][13]
Comparison of Genetic Validation Approaches
This section compares three primary genetic approaches for validating GlcN-6-P synthase as the target of this compound.
| Approach | Principle | Advantages | Disadvantages | Expected Outcome with Kanosamine |
| CRISPR/Cas9 Knockout | Permanent disruption of the gene encoding GlcN-6-P synthase. | Complete loss-of-function, providing a clear genetic validation. | Potential for off-target effects; lethal phenotype may complicate analysis. | Knockout of the GlcN-6-P synthase gene is expected to be lethal, as this enzyme is crucial for cell survival.[5] This would confirm the essentiality of the target. |
| siRNA/shRNA Knockdown | Transient reduction in the mRNA levels of the GlcN-6-P synthase gene, leading to decreased protein expression. | Tunable level of knockdown; reversible; useful for essential genes. | Incomplete knockdown may lead to ambiguous results; potential for off-target effects. | Reduced expression of GlcN-6-P synthase should lead to increased sensitivity to this compound, as the cells would have lower levels of the target enzyme. |
| Gene Overexpression | Increased expression of the gene encoding GlcN-6-P synthase. | Can demonstrate that increased target levels lead to resistance. | Overexpression might lead to protein misfolding or aggregation; potential for cellular stress. | Overexpression of GlcN-6-P synthase is expected to confer resistance to this compound, as the higher concentration of the enzyme would require more inhibitor to achieve the same level of inhibition. |
Supporting Experimental Data
While specific studies employing these genetic techniques to validate the target of this compound are not yet widely published, data from related studies targeting the hexosamine biosynthetic pathway provide strong support for this approach. For instance, a CRISPR-mediated knockout of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme in the same pathway, resulted in the inhibition of cancer cell growth, demonstrating the pathway's importance.[11]
| Compound/Method | Target | Organism/Cell Line | Quantitative Data (Metric) | Reference |
| This compound | GlcN-6-P synthase | Phytophthora medicaginis | MIC: 25 µg/mL | [14] |
| Azaserine | GFAT | Diffuse large B-cell lymphoma cell lines | IC50: Varies by cell line | [3] |
| CRISPR Knockout | GFAT | Cancer cell lines | Inhibition of cell growth | [11] |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of GlcN-6-P Synthase
This protocol outlines the general steps for creating a GlcN-6-P synthase knockout in a model organism, such as Saccharomyces cerevisiae.
Methodology:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the GlcN-6-P synthase gene. Clone the gRNA sequences into a Cas9 expression vector.
-
Transformation: Transform the Cas9-gRNA plasmid into the target cells using a standard protocol (e.g., lithium acetate (B1210297) method for yeast).
-
Selection and Verification: Select for transformed cells and verify the knockout by PCR amplification of the target locus and subsequent sequencing to confirm the presence of an indel mutation.
-
Phenotypic Analysis: Assess the viability of the knockout strain. Given the essential nature of the gene, a conditional knockout system may be required.
siRNA-Mediated Knockdown of GlcN-6-P Synthase
This protocol describes the transient knockdown of GlcN-6-P synthase in a suitable fungal or oomycete cell line.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the GlcN-6-P synthase gene. Include a non-targeting siRNA as a negative control.
-
Transfection: Transfect the siRNAs into the cells using a suitable lipid-based transfection reagent.
-
Gene Expression Analysis: After 24-48 hours, harvest the cells and quantify the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Phenotypic Assay: Treat the transfected cells with varying concentrations of this compound and determine the minimum inhibitory concentration (MIC) or IC50 value. Compare the sensitivity of the knockdown cells to the control cells.
Visualizing Workflows and Pathways
To facilitate a clearer understanding, the following diagrams illustrate the hexosamine biosynthetic pathway and the experimental workflow for target validation.
Caption: Inhibition of the Hexosamine Biosynthetic Pathway by Kanosamine.
Caption: Workflow for Genetic Validation of a Drug Target.
Conclusion
Genetic approaches provide robust methods for validating the target of this compound. By specifically altering the expression of GlcN-6-P synthase, researchers can definitively link the activity of this enzyme to the antimicrobial effects of the compound. The choice of method—CRISPR/Cas9 knockout, siRNA/shRNA knockdown, or gene overexpression—will depend on the specific research question and the tractability of the model organism. The provided protocols and workflows serve as a foundation for designing and executing experiments to confidently validate the target of this compound and other inhibitors of the hexosamine biosynthetic pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovering new inhibitors of bacterial glucosamine-6P synthase (GlmS) by docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Main approaches to target discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the hexosamine biosynthetic pathway and O-linked N-acetylglucosamine cycling for therapeutic and imaging capabilities in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Fungi Treated with Kanosamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic impact of Kanosamine hydrochloride on fungi. Due to the limited availability of public metabolomics data specifically for this compound, this document presents a comparative dataset from a study on Candida albicans treated with fluconazole (B54011), an antifungal agent with a different mechanism of action, to illustrate the nature and scale of metabolic disruption caused by antifungal compounds.[1] This is followed by a detailed experimental protocol for conducting such metabolomic studies and a visualization of the known metabolic pathway affected by this compound.
Data Presentation: Comparative Metabolomic Analysis
The following table summarizes the significant metabolic changes observed in Candida albicans following antifungal treatment. This data is derived from a study on fluconazole and is presented here as a representative example of metabolic disruption in fungi.[1] this compound, by inhibiting glucosamine-6-phosphate synthase, is expected to primarily impact the hexosamine biosynthetic pathway and cell wall precursors. In contrast, fluconazole inhibits ergosterol (B1671047) biosynthesis. Despite the different targets, the downstream effects can lead to broader metabolic rerouting.
Table 1: Relative Abundance of Intracellular Metabolites in Candida albicans Treated with an Antifungal Agent
| Metabolite Class | Metabolite Name | Fold Change (Treated vs. Control) |
| Central Carbon Metabolism | α-ketoglutarate | ▲ 1.5 |
| Glucose-6-phosphate | ▲ 1.0 | |
| Phenylpyruvate | ▲ 1.25 | |
| Ribose-5-phosphate | ▲ 0.75 | |
| Sterol Pathway Intermediate | Mevalonate | ▲ 0.5 |
| Amino Acids | Glycine | ▼ 0.75 |
| Proline | ▼ 0.6 | |
| Tryptophan | ▼ 0.5 | |
| Aminoisobutanoate | ▼ 0.7 | |
| Asparagine | ▼ 0.5 | |
| Nucleobase | Guanine | ▼ 0.65 |
Source: Based on data from a study on fluconazole-treated Candida albicans.[1] ▲ Indicates an increase in metabolite abundance. ▼ Indicates a decrease in metabolite abundance.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolomics study on fungi treated with an antifungal agent like this compound. These are generalized protocols and may require optimization based on the specific fungal species and analytical instrumentation.
Fungal Culture and Treatment
-
Strain: Candida albicans (e.g., SC5314) or other relevant fungal species.
-
Media: Yeast Peptone Dextrose (YPD) liquid medium (2% peptone, 1% yeast extract, 2% dextrose).[2]
-
Culture Conditions: Inoculate the fungus in YPD medium and incubate at 28-37°C with agitation (120 rpm) until the mid-logarithmic growth phase is reached.[2][3]
-
Treatment: Introduce this compound at a predetermined inhibitory concentration (e.g., based on Minimum Inhibitory Concentration (MIC) values). A vehicle-only control (e.g., sterile water or buffer used to dissolve the compound) should be run in parallel.
-
Incubation: Continue incubation for a defined period (e.g., 4-6 hours) to allow for metabolic changes to occur.
Metabolite Quenching and Extraction
This process is critical to halt metabolic activity instantly and preserve the cellular metabolic profile.
-
Quenching:
-
Rapidly harvest the fungal cells by vacuum filtration using a nitrocellulose membrane (0.45 µm pore size).
-
Immediately wash the cells on the filter with a cold quenching solution to remove extracellular metabolites. A common quenching solution is 60% (v/v) methanol (B129727) at -40°C.[4]
-
This step should be performed as quickly as possible to prevent metabolite leakage.[4]
-
-
Extraction:
-
Transfer the filter with the quenched cells into a tube containing a pre-chilled extraction solvent. A common solvent mixture is chloroform:methanol:water (1:3:1 v/v/v).[2]
-
Vortex the mixture vigorously to ensure cell lysis and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extract can be dried under a stream of nitrogen or using a vacuum concentrator before derivatization or reconstitution in a suitable solvent for analysis.
-
Metabolomic Analysis by LC/MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., UPLC/HPLC).
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a broader range of metabolites.
-
Data Acquisition: Full scan mode to capture all ions within a specified mass range (e.g., m/z 50-1000). Data-dependent MS/MS can be used for metabolite identification.
-
-
Data Processing and Analysis:
-
Raw data is processed using software for peak picking, alignment, and normalization.
-
Metabolites are putatively identified by matching their accurate mass and retention times to a library of standards or online databases (e.g., METLIN).[5]
-
Statistical analysis (e.g., t-tests, volcano plots) is performed to identify metabolites that are significantly different between the treated and control groups.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in fungi. Kanosamine is transported into the fungal cell and phosphorylated to Kanosamine-6-phosphate, which then competitively inhibits Glucosamine-6-phosphate synthase. This enzyme is crucial for the synthesis of UDP-N-acetylglucosamine, a key precursor for the biosynthesis of chitin (B13524) and mannoproteins, which are essential components of the fungal cell wall.
Caption: Mechanism of this compound action in fungi.
References
- 1. Effects of fluconazole on the metabolomic profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Metabolomic Response of Candida spp. to Heavy Metal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida Species (Volatile) Metabotyping through Advanced Comprehensive Two‐Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Kanosamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Kanosamine hydrochloride in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound.
Chemical and Physical Properties
This compound is an aminoshikimate pathway intermediate and an antibiotic.[1][2][3][4] Understanding its properties is the first step toward safe handling.
| Property | Value |
| CAS Number | 57649-10-2[1][5] |
| Molecular Formula | C₆H₁₃NO₅ · HCl[1] |
| Molecular Weight | 215.63 g/mol [1] |
| Appearance | Crystalline solid[6] |
| Solubility | Soluble in water (approx. 10 mg/ml in PBS, pH 7.2), ethanol (B145695) (approx. 5 mg/ml), DMSO (approx. 25 mg/ml), and DMF (approx. 25 mg/ml).[6] |
| Storage | Store at -20°C.[6] The product is stable for at least four years under these conditions.[6] |
| Purity | ≥98%[6] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] It has no assigned hazard pictograms, signal words, or hazard statements.[5] However, it is recommended to handle all chemicals with caution.[5] One supplier suggests that the material should be considered hazardous until further information is available.[6]
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Hand Protection | The glove material has to be impermeable and resistant to the product.[5] Due to a lack of specific testing, no definitive recommendation for glove material can be given.[5] It is advisable to wear appropriate protective gloves to prevent skin exposure.[7] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[7] A standard laboratory coat is recommended. |
| Respiratory | Not required under normal handling conditions.[5] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
Operational Plan for Safe Handling
Following a structured workflow is crucial for maintaining safety in the laboratory.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
-
Preparation : Before starting, ensure you are wearing the appropriate PPE as outlined in the table above. Work in a clean, designated area.
-
Weighing : Carefully weigh the desired amount of the crystalline solid this compound.
-
Dissolving :
-
Storage of Solution : It is not recommended to store aqueous solutions for more than one day.[6] For stock solutions in organic solvents, store appropriately based on experimental needs, considering the stability of the compound in the chosen solvent.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Small Quantities : Smaller quantities of this compound can be disposed of with household waste, according to the SDS.[5] However, it is crucial to adhere to your institution's specific guidelines, which may be more stringent.
-
Large Quantities : Disposal of larger quantities must be made according to official regulations.[5] This typically involves collecting the waste in a designated, labeled container for chemical waste pickup.
-
Uncleaned Packaging : Dispose of uncleaned packaging according to official regulations.[5]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. Kanosamine = 97.0 TLC 57649-10-2 [sigmaaldrich.com]
- 2. Cas 576-44-3,KANOSAMINE, HYDROCHLORIDE | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
